2-Methoxy-1-ethanesulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNNNVSEUCJEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541843 | |
| Record name | 2-Methoxyethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51517-01-2 | |
| Record name | 2-Methoxyethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethane-1-sulfonyl chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-1-ethanesulfonyl Chloride for Researchers and Drug Development Professionals
An authoritative overview of 2-Methoxy-1-ethanesulfonyl Chloride, detailing its chemical properties, synthesis, spectral data, and applications in organic synthesis and pharmaceutical development. This guide provides researchers and scientists with essential technical information and detailed experimental protocols.
Introduction
This compound, with the CAS Number 51517-01-2, is a reactive sulfonyl chloride compound utilized as a key intermediate in organic synthesis.[1] Its structure, featuring a methoxyethyl group attached to a sulfonyl chloride moiety, imparts specific reactivity and solubility characteristics that make it a valuable reagent, particularly in the construction of sulfonamides and sulfonate esters. The sulfonyl chloride functional group is highly electrophilic, readily reacting with a variety of nucleophiles.[1] This reactivity is harnessed in medicinal chemistry to introduce the 2-methoxyethanesulfonyl group into molecules, which can influence their biological activity, physicochemical properties, and metabolic stability. This guide provides a comprehensive technical overview of this compound for professionals in research and drug development.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid.[1] It is soluble in common organic solvents like dichloromethane and ether but is insoluble in water.[1] The presence of the ether linkage in its backbone provides a degree of flexibility and polarity that can be advantageous in certain synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 51517-01-2 | [1][2][3][4][5] |
| Molecular Formula | C₃H₇ClO₃S | [1][2][3][4] |
| Molecular Weight | 158.60 g/mol | [2][4] |
| IUPAC Name | 2-methoxyethanesulfonyl chloride | [2] |
| Synonyms | 2-Methoxyethane-1-sulfonyl chloride, 2-Methoxyethanesulfonyl chloride | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Boiling Point | 191.563 °C at 760 mmHg | [4] |
| Density | 1.357 g/cm³ | [4] |
| Refractive Index | 1.449 | [4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a publicly available, fully interpreted set of spectra is not readily accessible, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | A singlet for the methoxy (-OCH₃) protons, and two triplets for the two methylene (-CH₂-) groups. The methylene group adjacent to the sulfonyl chloride will be the most downfield. |
| ¹³C NMR | Three distinct signals corresponding to the methoxy carbon, and the two methylene carbons. |
| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. C-O and C-H stretching bands would also be present. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern for the presence of chlorine. Fragmentation would likely involve the loss of chlorine and cleavage of the C-S and C-O bonds. |
Synthesis and Reactions
This compound is a versatile reagent in organic synthesis, primarily used for the introduction of the 2-methoxyethanesulfonyl group.
General Synthesis Pathway
A common route for the synthesis of sulfonyl chlorides involves the chlorination of the corresponding sulfonic acid or its salt. For this compound, a plausible synthetic pathway starts from 2-methoxyethanol.
Caption: General synthetic pathway for this compound.
Key Reactions
The primary utility of this compound lies in its reactions with nucleophiles, most notably amines and alcohols.
-
Reaction with Amines (Sulfonamide Formation): It reacts readily with primary and secondary amines in the presence of a base to form stable sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of a wide range of biologically active compounds.[7]
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base, it reacts with alcohols to yield sulfonate esters. This transformation is crucial for converting a poor leaving group (a hydroxyl group) into an excellent leaving group (a 2-methoxyethanesulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[8]
Caption: Key reactions of this compound.
Applications in Drug Development
The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic activities including antibacterial, anti-inflammatory, antiviral, and anticancer effects.[7][9][10] this compound serves as a valuable building block for introducing the 2-methoxyethanesulfonyl moiety into drug candidates, which can modulate their pharmacokinetic and pharmacodynamic properties.
While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in publicly available literature, its utility is evident in the broader context of sulfonamide-based drug discovery. For instance, the synthesis of various kinase inhibitors, a significant class of anticancer drugs, often involves the formation of sulfonamide linkages.[11][12][13] Similarly, the development of novel anti-inflammatory and antiviral agents frequently employs the synthesis of diverse sulfonamide derivatives.[7][9][10][14]
Experimental Protocols
The following are representative, detailed protocols for the synthesis of a precursor to this compound and its subsequent reaction to form a sulfonamide.
Protocol 1: Synthesis of Sodium 2-Methoxyethanesulfonate
This protocol describes the synthesis of the sulfonate salt precursor to the target sulfonyl chloride.
Materials:
-
1-Bromo-2-methoxyethane
-
Sodium sulfite
-
Water
-
Chloroform
Procedure:
-
Suspend 1-bromo-2-methoxyethane (1.0 eq) in water.
-
Add sodium sulfite (1.1 eq) to the suspension.
-
Reflux the mixture for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by slurrying in chloroform to yield sodium 2-methoxyethanesulfonate as a white solid.
Protocol 2: Synthesis of this compound (General Procedure)
This protocol outlines the general conversion of the sulfonate salt to the sulfonyl chloride.
Materials:
-
Sodium 2-methoxyethanesulfonate
-
Thionyl chloride or Oxalyl chloride
-
N,N-Dimethylformamide (DMF, catalytic)
Procedure:
-
To the sodium 2-methoxyethanesulfonate (1.0 eq), add thionyl chloride (or oxalyl chloride) in excess.
-
Add a catalytic amount of DMF.
-
Stir the mixture at an elevated temperature (e.g., 100 °C) for several hours.
-
Monitor the reaction by appropriate means (e.g., TLC, GC-MS).
-
Upon completion, evaporate the excess chlorinating agent under reduced pressure to obtain crude this compound, which can be purified by distillation.
Protocol 3: Synthesis of 2-Methoxyethanesulfonamide
This protocol details the reaction of this compound with ammonia to form the corresponding sulfonamide.
Materials:
-
This compound
-
25% Aqueous ammonia solution
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
To the crude this compound (1.0 eq), add a 25% aqueous ammonia solution.
-
Stir the mixture at room temperature for 3 hours.
-
Evaporate the solvent under reduced pressure.
-
Add chloroform to the residue and filter off any insoluble material.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 2-methoxyethanesulfonamide.
Workflow for Sulfonamide Synthesis in Drug Discovery
The following diagram illustrates a typical workflow in a drug discovery program where this compound could be employed to generate a library of sulfonamide derivatives for biological screening.
Caption: A generalized workflow for the synthesis and screening of a sulfonamide library.
Conclusion
This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis, particularly for the preparation of sulfonamides and as a means to activate hydroxyl groups. Its utility in the synthesis of biologically active molecules makes it a relevant tool for researchers and professionals in the field of drug development. The protocols and data presented in this guide provide a solid technical foundation for the handling and application of this versatile reagent.
References
- 1. CAS 51517-01-2: 2-Methoxyethanesulfonyl chloride [cymitquimica.com]
- 2. 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 51517-01-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. CAS 51517-01-2 | this compound - Synblock [synblock.com]
- 5. This compound | 51517-01-2 [chemicalbook.com]
- 6. 2-methoxyethane-1-sulfonyl chloride 97% | CAS: 51517-01-2 | AChemBlock [achemblock.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methoxy-1-ethanesulfonyl Chloride for Researchers and Drug Development Professionals
Introduction
2-Methoxy-1-ethanesulfonyl chloride, a specialized sulfonyl chloride, is a valuable reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique structural features offer a strategic advantage in the synthesis of complex molecules, allowing for the introduction of the 2-methoxyethanesulfonyl moiety. This functional group can influence the physicochemical properties of a parent molecule, such as solubility and lipophilicity, which are critical parameters in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in the field of drug discovery.
Chemical Structure and Properties
This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a methoxyethyl chain. The presence of the ether linkage can impart increased flexibility and improved solubility to its derivatives compared to simple alkylsulfonyl chlorides.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 51517-01-2 | [1][2] |
| Molecular Formula | C₃H₇ClO₃S | [1][2] |
| Molecular Weight | 158.60 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.357 g/cm³ | [3] |
| Boiling Point | 191.563 °C at 760 mmHg | [3] |
| Flash Point | 69.655 °C | [3] |
| Refractive Index | 1.449 | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane and ether; reacts with water. | [4] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-methoxyethanesulfonyl chloride |
| Synonyms | 2-Methoxyethane-1-sulfonyl chloride, 2-Methoxyethanesulfonyl chloride, 2-Methoxyethylsulfonyl chloride |
| SMILES | COCCS(=O)(=O)Cl |
| InChI | InChI=1S/C3H7ClO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3 |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves a two-step process starting from 1-bromo-2-methoxyethane.
Experimental Protocol: Synthesis of this compound[1]
Step 1: Synthesis of Sodium 2-methoxyethanesulfonate
-
Suspend 1-bromo-2-methoxyethane (21.3 mmol) in water (16 mL).
-
Add sodium sulfite (23.4 mmol).
-
Reflux the mixture for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by slurrying in chloroform to yield a white solid.
Step 2: Synthesis of this compound
-
To the white solid from Step 1, add thionyl chloride (213 mmol) and a catalytic amount of DMF (1.06 mmol).
-
Stir the mixture at 100°C for 3 hours.
-
Evaporate the excess thionyl chloride under reduced pressure.
-
Add chloroform to the residue and filter off any insoluble material.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound.
Reactivity and Applications in Organic Synthesis
The primary utility of this compound lies in its reactivity as a sulfonating agent. The electrophilic sulfur atom of the sulfonyl chloride group is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction leads to the formation of stable sulfonamides, sulfonate esters, and thioesters, respectively.
Application in Sulfonamide Synthesis
The formation of sulfonamides is a particularly important transformation in drug discovery, as the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.
Experimental Protocol: Synthesis of 2-Methoxyethane-1-sulfonamide[1]
-
To the crude this compound obtained from its synthesis, add a 25% aqueous ammonia solution (10 mL).
-
Stir the mixture at room temperature for 3 hours.
-
Evaporate the solvent under reduced pressure.
-
Add chloroform and filter off any insoluble material.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 3/7) to obtain 2-methoxyethanesulfonamide.
Role in Drug Discovery and Development
While this compound is a valuable building block, its direct biological activity is not the primary focus of its use. Instead, it serves as a crucial reagent for modifying lead compounds in drug discovery programs. The introduction of the 2-methoxyethanesulfonyl group can modulate a molecule's pharmacokinetic and pharmacodynamic properties.
The methoxyethyl group can enhance aqueous solubility and potentially alter the binding affinity of the final compound to its biological target. The sulfonamide linkage, formed through reaction with an amine, is a stable and versatile linker in medicinal chemistry. The specific biological activity and signaling pathway targeted will depend on the overall structure of the final drug molecule.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. It is sensitive to moisture and will react with water, releasing hydrochloric acid. Therefore, it should be stored in a tightly sealed container in a dry environment.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its ability to introduce the 2-methoxyethanesulfonyl moiety provides medicinal chemists with a tool to fine-tune the properties of potential drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
References
An In-depth Technical Guide to 2-Methoxyethanesulfonyl Chloride (CAS: 51517-01-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethanesulfonyl chloride, with the CAS number 51517-01-2, is a reactive organosulfur compound. It serves as a key intermediate in organic synthesis, particularly for the introduction of the 2-methoxyethanesulfonyl group into molecules. This functional group can be valuable in modifying the physicochemical properties of a compound, such as its solubility and reactivity. In the context of drug development, sulfonyl chlorides are crucial reagents for the formation of sulfonamides and sulfonate esters, which are functional groups present in a wide array of pharmaceutical agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-methoxyethanesulfonyl chloride.
Chemical and Physical Properties
2-Methoxyethanesulfonyl chloride is a yellowish oil. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 51517-01-2 | N/A |
| Molecular Formula | C₃H₇ClO₃S | N/A |
| Molecular Weight | 158.60 g/mol | N/A |
| Appearance | Yellowish oil | [1] |
| Boiling Point | 191.563 °C at 760 mmHg | N/A |
| Density | 1.357 g/cm³ | N/A |
| Solubility | Soluble in organic solvents. | N/A |
Spectral Data
| Spectral Data | Description | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ = 3.97–3.94 (m, 4H), 3.43 (s, 3H) | [1] |
| ¹³C NMR | Not explicitly found in searches. Expected peaks would correspond to the methoxy group, the two methylene groups, with the carbon adjacent to the sulfonyl chloride group being the most deshielded. | N/A |
| Infrared (IR) | Not explicitly found in searches. Expected strong absorption bands for S=O stretching (around 1370 and 1180 cm⁻¹) and C-O stretching. | N/A |
| Mass Spectrometry | Not explicitly found in searches. The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of Cl, SO₂, and other fragments. The presence of chlorine would result in a characteristic M+2 isotopic pattern.[2] | N/A |
Synthesis of 2-Methoxyethanesulfonyl Chloride
A common and efficient method for the synthesis of 2-Methoxyethanesulfonyl chloride is through the oxidative chlorosulfonation of S-(2-methoxyethyl)isothiourea salt.
Experimental Protocol: Synthesis via Oxidative Chlorosulfonation
This protocol is adapted from a general procedure for the synthesis of alkanesulfonyl chlorides.[1]
Materials:
-
S-(2-methoxyethyl)isothiourea salt (can be prepared from 2-methoxyethyl halide and thiourea)
-
Bleach (Sodium hypochlorite solution)
-
Hydrochloric acid (HCl)
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
The S-(2-methoxyethyl)isothiourea salt is dissolved or suspended in a suitable solvent system.
-
The mixture is cooled in an ice bath.
-
Aqueous sodium hypochlorite (bleach) is added dropwise to the stirred mixture while maintaining a low temperature.
-
The reaction is acidified with hydrochloric acid.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield 2-methoxyethanesulfonyl chloride as a yellowish oil. A reported yield for this method is 94%.[1]
Caption: Synthesis workflow for 2-Methoxyethanesulfonyl chloride.
Key Reactions and Applications in Drug Development
2-Methoxyethanesulfonyl chloride is a valuable reagent for introducing the 2-methoxyethanesulfonyl moiety into organic molecules. Its primary reactions involve nucleophilic substitution at the sulfonyl group.
Formation of Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, found in many antibacterial, diuretic, and anticonvulsant drugs. 2-Methoxyethanesulfonyl chloride reacts with primary and secondary amines in the presence of a base to form the corresponding sulfonamides.
General Experimental Protocol: Sulfonamide Formation
Materials:
-
2-Methoxyethanesulfonyl chloride
-
Primary or secondary amine
-
Non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 2-methoxyethanesulfonyl chloride in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a dilute acid solution.
-
Extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude sulfonamide, which can be further purified by chromatography or recrystallization.
Caption: General workflow for sulfonamide formation.
Formation of Sulfonate Esters
Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in the synthesis of complex molecules. 2-Methoxyethanesulfonyl chloride reacts with alcohols in the presence of a base to form sulfonate esters.
General Experimental Protocol: Sulfonate Ester Formation
Materials:
-
2-Methoxyethanesulfonyl chloride
-
Alcohol
-
Non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the alcohol and the base in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add 2-methoxyethanesulfonyl chloride to the cooled solution.
-
Stir the reaction at 0 °C or allow it to warm to room temperature until the reaction is complete (monitored by TLC).
-
The reaction is worked up by washing with water, dilute acid, and brine.
-
The organic layer is dried and concentrated to afford the crude sulfonate ester, which can be purified by chromatography.
Safety Information
2-Methoxyethanesulfonyl chloride is a reactive and hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Class | Hazard Statement | Pictogram |
| Corrosive to metals | H290: May be corrosive to metals | Corrosion |
| Acute toxicity, Oral | H301: Toxic if swallowed | Skull and crossbones |
| Acute toxicity, Dermal | H311: Toxic in contact with skin | Skull and crossbones |
| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage | Corrosion |
| Serious eye damage/eye irritation | H318: Causes serious eye damage | Corrosion |
| Skin sensitization | H317: May cause an allergic skin reaction | Exclamation mark |
| Acute toxicity, Inhalation | H330: Fatal if inhaled | Skull and crossbones |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Exclamation mark |
| Hazardous to the aquatic environment, short-term (acute) | H402: Harmful to aquatic life | None |
This safety information is based on data for methanesulfonyl chloride and should be considered relevant for 2-methoxyethanesulfonyl chloride due to structural similarity.[3]
Conclusion
2-Methoxyethanesulfonyl chloride is a versatile reagent in organic synthesis with potential applications in the development of new pharmaceutical compounds. Its ability to readily form sulfonamides and sulfonate esters makes it a valuable tool for medicinal chemists. Proper handling and safety precautions are essential when working with this reactive compound. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective and safe utilization.
References
2-Methoxy-1-ethanesulfonyl Chloride: A Technical Whitepaper on its Chemical Reactivity and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-1-ethanesulfonyl chloride is a reactive chemical intermediate primarily utilized in organic synthesis. While specific data on its biological mechanism of action is not extensively documented in publicly available literature, its utility stems from the electrophilic nature of the sulfonyl chloride functional group. This technical guide elucidates the core chemical principles governing its reactivity, outlines common synthetic protocols, and provides a framework for its application in the synthesis of more complex molecules. The primary mechanism of action from a chemical perspective is its reaction with nucleophiles to form stable sulfonamide, sulfonate ester, and thioether linkages.
Chemical Properties and Reactivity
This compound (CAS: 51517-01-2) is a sulfonyl chloride compound characterized by the presence of a highly reactive -SO₂Cl group.[1][2] This functional group dictates its chemical behavior, making it a potent electrophile for reactions with a wide array of nucleophiles.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₇ClO₃S | [2][4][5][6][7] |
| Molecular Weight | 158.60 g/mol | [2][4] |
| CAS Number | 51517-01-2 | [2][5][6][7][8][9] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 191.563 °C at 760 mmHg | [5] |
| Density | 1.357 g/cm³ | [5] |
| Flash Point | 69.655 °C | [5] |
The core reactivity of this compound is the nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. This reaction proceeds readily with common nucleophiles such as amines, alcohols, and thiols.
Caption: General Nucleophilic Substitution Reaction.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various established methods in organic chemistry. A common approach involves the chlorosulfonation of the corresponding ether.
Illustrative Synthesis Protocol: Chlorosulfonation of 2-Methoxyethanol
A general procedure for the synthesis of sulfonyl chlorides from alcohols involves treatment with a chlorosulfonating agent. While a specific protocol for this compound is not detailed in the search results, a representative method based on similar compounds is outlined below.
Materials:
-
2-Methoxyethanol
-
Chlorosulfonic acid (ClSO₃H) or Thionyl chloride (SOCl₂) with a catalyst
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Base (e.g., pyridine or triethylamine) for scavenging HCl
Procedure:
-
In a fume hood, a solution of 2-methoxyethanol in anhydrous DCM is prepared in a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
The flask is cooled to 0-5 °C in an ice bath.
-
Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the temperature below 5 °C to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation.
Caption: Synthetic Workflow for this compound.
Applications in Chemical Synthesis
The primary utility of this compound is as a building block for introducing the 2-methoxyethanesulfonyl moiety into other molecules. This group can modify the properties of the parent molecule, such as its solubility, lipophilicity, and metabolic stability.
Formation of Sulfonamides
Reaction with primary or secondary amines yields stable sulfonamides. This is a common transformation in medicinal chemistry to create compounds with potential biological activity.
Caption: Sulfonamide Formation.
Formation of Sulfonate Esters
Alcohols react with this compound in the presence of a base to form sulfonate esters. These esters can be used as protecting groups or as intermediates in further synthetic transformations.
Caption: Sulfonate Ester Formation.
Biological Implications and Future Directions
While specific studies detailing the biological mechanism of action of this compound are scarce, compounds containing sulfonyl chloride groups are known to be reactive towards biological nucleophiles, such as the side chains of amino acids in proteins (e.g., lysine, cysteine, histidine). This reactivity is the basis for their investigation as potential antibacterial or antifungal agents.[1] However, this reactivity is generally non-specific.
The future application of this compound in drug discovery will likely continue to be as a synthetic intermediate. The 2-methoxyethanesulfonyl group can be incorporated into lead compounds to modulate their pharmacokinetic and pharmacodynamic properties. Further research is required to determine if this specific compound has any direct and specific biological activity.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily acting as an electrophile for the introduction of the 2-methoxyethanesulfonyl group. Its mechanism of action is chemical in nature, involving nucleophilic substitution at the sulfonyl chloride moiety. While its direct biological mechanism of action is not well-defined, its utility in the synthesis of potentially bioactive molecules is clear. This guide provides a foundational understanding of its chemical properties, synthesis, and reactivity for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. Buy 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | 1342017-76-8 [smolecule.com]
- 2. CAS 51517-01-2 | this compound - Synblock [synblock.com]
- 3. 2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride | Benchchem [benchchem.com]
- 4. 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound price & availability - MOLBASE [molbase.com]
- 7. This compound - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]
- 8. This compound | 51517-01-2 [chemicalbook.com]
- 9. parchem.com [parchem.com]
An In-depth Technical Guide to 2-Methoxy-1-ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-1-ethanesulfonyl chloride (CAS No. 51517-01-2) is a reactive organosulfur compound utilized in organic synthesis as a reagent for introducing the 2-methoxyethanesulfonyl group.[1] This functional group can be valuable in modifying the properties of parent molecules, such as solubility and reactivity, making it a useful building block in medicinal chemistry and materials science. This document provides a comprehensive review of its chemical properties, a detailed experimental protocol for its synthesis, and a representative procedure for its application in the formation of sulfonamides. All quantitative data is presented in structured tables, and key processes are visualized using workflow diagrams.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid that is soluble in many organic solvents but reacts with nucleophilic solvents like water and alcohols.[1] It is characterized by the presence of a highly reactive sulfonyl chloride group, which makes it a potent electrophile.[1] Due to its reactivity, it should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 51517-01-2 | [1][2][3][4][5] |
| Molecular Formula | C₃H₇ClO₃S | [3][4][5][6] |
| Molecular Weight | 158.60 g/mol | [3][4][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 191.6 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.357 g/cm³ (Predicted) | [7] |
| Refractive Index | 1.449 (Predicted) | [7] |
| InChI Key | DUNNNVSEUCJEOY-UHFFFAOYSA-N | [3] |
| SMILES | COCCS(=O)(=O)Cl | [1][3] |
| Purity | Typically ≥97% | [5] |
| Storage | Inert atmosphere, 2-8°C |
Table 2: Predicted Spectroscopic Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Structure: CH₃-O-CH₂-CH₂-SO₂Cl | Structure: c H₃-O-c H₂-c H₂-SO₂Cl |
| Assignment (ppm) | Assignment (ppm) |
| ~ 3.35 (s, 3H, -OCH₃) | ~ 59.0 (-OC H₃) |
| ~ 3.85 (t, 2H, -O-CH₂-) | ~ 68.0 (-O-C H₂-) |
| ~ 3.95 (t, 2H, -CH₂-SO₂Cl) | ~ 55.0 (-C H₂-SO₂Cl) |
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from 1-bromo-2-methoxyethane. The first step involves the formation of the sodium sulfonate salt, followed by chlorination to yield the final sulfonyl chloride.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from a procedure for the synthesis of 2-methoxyethanesulfonamide, where the target compound is a key intermediate.
Step 1: Preparation of Sodium 2-methoxyethanesulfonate
-
To a round-bottom flask equipped with a reflux condenser, add 1-bromo-2-methoxyethane (e.g., 21.3 mmol, 1.0 eq) and water (e.g., 16 mL).
-
Add sodium sulfite (e.g., 23.4 mmol, 1.1 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
The resulting crude solid residue, sodium 2-methoxyethanesulfonate, can be purified by slurrying in a solvent like chloroform to remove organic impurities and used directly in the next step.
Step 2: Preparation of this compound
-
In a flask equipped with a stirrer, reflux condenser, and gas outlet to a scrubber (to neutralize HCl and SO₂), place the crude sodium 2-methoxyethanesulfonate from Step 1.
-
Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 10 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 eq).
-
Heat the reaction mixture with stirring to 100°C for 3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting residue is crude this compound. It can be purified by vacuum distillation.
Applications in Organic Synthesis: Sulfonamide Formation
A primary application of this compound is the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry for creating compounds with a wide range of biological activities.
Diagram 2: General Reaction for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Experimental Protocol: Representative Sulfonylation of Benzylamine
This is a representative protocol based on general methods for sulfonamide synthesis. Optimization may be required.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of Sulfonyl Chloride: While stirring, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, N-benzyl-2-methoxyethanesulfonamide, can be further purified by column chromatography on silica gel or by recrystallization.
Conclusion
This compound serves as a valuable synthetic intermediate for the introduction of the 2-methoxyethanesulfonyl moiety. While detailed spectroscopic characterization in the public literature is sparse, its physical properties are well-documented by chemical suppliers. The synthetic and application protocols provided in this guide offer a solid foundation for its use in research and development, particularly in the synthesis of novel sulfonamides for the pharmaceutical and agrochemical industries. Due to its reactive nature, appropriate handling and safety measures are paramount.
References
- 1. CAS 51517-01-2: 2-Methoxyethanesulfonyl chloride [cymitquimica.com]
- 2. This compound | 51517-01-2 [chemicalbook.com]
- 3. 51517-01-2 | 2-Methoxyethanesulfonyl chloride | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. scbt.com [scbt.com]
- 5. 51517-01-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. CAS 51517-01-2 | this compound - Synblock [synblock.com]
- 7. Page loading... [wap.guidechem.com]
Technical Guide: Physical and Chemical Properties of 2-Methoxy-1-ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 2-Methoxy-1-ethanesulfonyl Chloride (CAS No. 51517-01-2), a valuable reagent in organic synthesis and drug discovery. The document details its boiling point and density, provides likely experimental protocols for their determination, and illustrates a common synthetic application.
Core Physical Properties
This compound is a colorless liquid under standard conditions. Its key physical data are summarized in the table below.
| Property | Value | Units | Conditions |
| Boiling Point | 191.563 | °C | at 760 mmHg |
| Density | 1.357 | g/cm³ | Not Specified |
Table 1: Summary of key physical properties of this compound.
Experimental Protocols
Determination of Boiling Point (Thiele Tube Method)
The boiling point of an organic liquid can be accurately determined using a Thiele tube, which allows for uniform heating of a liquid sample.[1][2][3]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating mantle or Bunsen burner
-
Liquid paraffin or other suitable heating oil
-
Stand and clamps
Procedure:
-
A small amount (a few milliliters) of this compound is placed into the small test tube.[4]
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[1]
-
The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
The entire assembly is clamped and immersed in a Thiele tube containing liquid paraffin, ensuring the sample is below the oil level.[2]
-
The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.[2]
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[1]
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[2]
Determination of Density (Pycnometer Method)
The density of a liquid can be determined with high precision using a pycnometer, a glass flask with a precisely known volume. This method is a standard procedure for determining the density of liquid coatings, inks, and related products.[5]
Apparatus:
-
Pycnometer (e.g., Bingham pycnometer)[6]
-
Analytical balance (accurate to at least 0.1 mg)
-
Constant temperature bath
-
Thermometer (calibrated)
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is filled with this compound, taking care to avoid the formation of air bubbles.
-
The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium (e.g., at 20°C or 25°C).
-
The volume is adjusted precisely to the calibration mark on the pycnometer. Any excess liquid is carefully removed.
-
The pycnometer is removed from the bath, allowed to equilibrate to room temperature, and then its exterior is carefully dried.
-
The mass of the filled pycnometer is accurately measured.
-
The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to obtain the mass of the liquid. This mass is then divided by the known volume of the pycnometer.
An alternative, more rapid method involves the use of a digital density meter, which measures the oscillation of a U-tube filled with the sample to determine its density.[6][7][8][9]
Synthetic Workflow: Formation and Application
This compound is a valuable intermediate in organic synthesis, particularly for the formation of sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry. The following diagram illustrates a typical workflow, from a potential precursor to the formation of a sulfonamide derivative.
A representative workflow for the synthesis and application of this compound.
This workflow highlights the conversion of a sulfonate salt to the more reactive sulfonyl chloride, which then readily reacts with a primary or secondary amine in the presence of a base to yield a stable sulfonamide product. This S-N coupling reaction is a cornerstone of medicinal chemistry for accessing this important functional group.[10][11][12]
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. matestlabs.com [matestlabs.com]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
In-Depth Technical Guide to the Spectral Analysis of 2-Methoxy-1-ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 2-Methoxy-1-ethanesulfonyl Chloride (CAS 51517-01-2), a key reagent in synthetic chemistry. Due to the limited availability of public domain spectra for this specific compound, this paper presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally analogous compounds, namely methanesulfonyl chloride and ethanesulfonyl chloride, providing a robust framework for spectral interpretation.
Predicted Spectral Data
The following tables summarize the anticipated spectral characteristics of this compound. These values are estimations derived from foundational spectroscopic principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | Singlet | 3H | -OCH₃ |
| ~3.85 | Triplet | 2H | -CH₂-O- |
| ~3.95 | Triplet | 2H | -CH₂-SO₂Cl |
Justification: The methoxy protons (-OCH₃) are expected to appear as a singlet around 3.40 ppm. The methylene protons adjacent to the ether oxygen (-CH₂-O-) are predicted to be a triplet at approximately 3.85 ppm, shifted downfield due to the oxygen's electronegativity. The methylene protons alpha to the highly electron-withdrawing sulfonyl chloride group (-CH₂-SO₂Cl) are anticipated to be the most deshielded, appearing as a triplet around 3.95 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~59.0 | -OCH₃ |
| ~68.0 | -CH₂-O- |
| ~55.0 | -CH₂-SO₂Cl |
Justification: The methoxy carbon (-OCH₃) is predicted to resonate around 59.0 ppm. The carbon of the methylene group adjacent to the ether oxygen (-CH₂-O-) is expected at approximately 68.0 ppm. The carbon directly attached to the sulfonyl chloride group (-CH₂-SO₂Cl) is anticipated to have a chemical shift of around 55.0 ppm.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 2950-2850 | C-H stretch (aliphatic) | Medium |
| 1370-1350 | SO₂ asymmetric stretch | Strong |
| 1180-1160 | SO₂ symmetric stretch | Strong |
| 1120-1080 | C-O stretch (ether) | Strong |
| 750-550 | S-Cl stretch | Strong |
Justification: The spectrum will be dominated by strong stretching vibrations of the sulfonyl chloride group (SO₂) at approximately 1360 cm⁻¹ and 1170 cm⁻¹. A strong C-O stretching band for the ether linkage is expected around 1100 cm⁻¹. Aliphatic C-H stretching will be observed in the 2950-2850 cm⁻¹ region, and the S-Cl stretch will appear in the lower frequency region.
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment Ion | Notes |
| 158/160 | [CH₃OCH₂CH₂SO₂Cl]⁺ | Molecular ion (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine. |
| 123 | [CH₃OCH₂CH₂SO₂]⁺ | Loss of Cl radical. |
| 99/101 | [SO₂Cl]⁺ | Characteristic fragment for sulfonyl chlorides. |
| 59 | [CH₃OCH₂]⁺ | Alpha-cleavage of the ether. |
| 45 | [CH₂OH]⁺ | Rearrangement and fragmentation. |
Justification: The mass spectrum is expected to show a molecular ion peak at m/z 158 and 160, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl. Key fragmentation pathways would involve the loss of a chlorine radical to give a fragment at m/z 123. The observation of ions at m/z 99/101 would be indicative of the sulfonyl chloride moiety. Alpha-cleavage of the ether linkage would lead to a fragment at m/z 59.
Experimental Protocols
Standard methodologies for acquiring the spectral data are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approx. 5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is placed in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for pure samples, to ensure volatilization and ionization. The resulting fragments are separated by their mass-to-charge ratio (m/z).
Visualized Workflows
The following diagrams illustrate the logical flow of spectral data acquisition and analysis.
Caption: Workflow for Spectral Data Acquisition and Analysis.
Caption: Information Flow in Spectroscopic Structure Elucidation.
An In-depth Technical Guide to the Solubility and Stability of 2-Methoxy-1-ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-1-ethanesulfonyl Chloride, with a core focus on its solubility and stability. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical and Physical Properties
This compound (CAS No. 51517-01-2) is an important reagent in organic synthesis, primarily utilized for the introduction of the 2-methoxyethanesulfonyl group. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₃H₇ClO₃S |
| Molecular Weight | 158.6 g/mol |
| CAS Number | 51517-01-2 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 191.563 °C at 760 mmHg |
| Density | 1.357 g/mL |
Solubility Profile
The solubility of this compound is a critical parameter for its application in various reaction conditions. While specific quantitative solubility data is not extensively available in the public domain, a qualitative assessment and estimations based on the behavior of structurally similar sulfonyl chlorides can be made.
Qualitative Solubility:
Based on available information, this compound is soluble in common organic solvents such as dichloromethane and ether.[1] It is generally considered insoluble in water, and more importantly, it reacts with water, leading to hydrolysis.
Quantitative Solubility Data (Estimated):
Precise numerical solubility data for this compound is not readily found in the literature. However, by analogy to other small organosulfonyl chlorides, a qualitative and estimated quantitative solubility profile is presented in Table 2. These values should be used as a guideline and determined experimentally for precise applications.
| Solvent | Polarity | Expected Solubility | Estimated Solubility Range ( g/100 mL) |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble[1] | > 50 |
| Diethyl Ether (Et₂O) | Nonpolar | Soluble[1] | > 50 |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | > 50 |
| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble | > 20 |
| Ethyl Acetate (EtOAc) | Moderately Polar | Soluble | > 20 |
| Toluene | Nonpolar | Soluble | > 10 |
| Hexane | Nonpolar | Sparingly Soluble | < 1 |
| Water (H₂O) | Polar Protic | Insoluble (Reacts) | Decomposes |
Stability and Handling
Stability:
This compound is a reactive compound and is particularly sensitive to moisture. The primary decomposition pathway is hydrolysis, where it reacts with water to form 2-methoxyethanesulfonic acid and hydrochloric acid. This reaction is typical for sulfonyl chlorides and is the reason for the stringent storage and handling requirements.
The stability of the compound is also temperature-dependent. Elevated temperatures can accelerate decomposition and side reactions. Therefore, it is recommended to store the compound at low temperatures.
Handling and Storage:
Due to its moisture sensitivity and reactivity, this compound must be handled under an inert and dry atmosphere (e.g., nitrogen or argon). All glassware and solvents used should be rigorously dried before use.
Recommended Storage Conditions:
-
Atmosphere: Inert (Nitrogen or Argon)
-
Temperature: 2-8 °C (Refrigerated)
-
Container: Tightly sealed, moisture-proof container.
The following diagram illustrates the recommended workflow for handling this moisture-sensitive reagent.
Caption: Recommended workflow for handling moisture-sensitive reagents.
Experimental Protocols
The primary utility of this compound is in nucleophilic substitution reactions to form sulfonamides and sulfonate esters.
General Protocol for Sulfonamide Synthesis
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Triethylamine (or other non-nucleophilic base, 1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, dissolve the amine (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq.) to the stirred solution.
-
In a separate, dry flask, prepare a solution of this compound (1.1 eq.) in a minimal amount of anhydrous dichloromethane.
-
Add the this compound solution dropwise to the amine solution at 0 °C over a period of 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
The following diagram illustrates the general signaling pathway of this reaction.
Caption: General reaction pathway for sulfonamide synthesis.
Conclusion
This compound is a valuable synthetic reagent, the utility of which is greatly enhanced by a thorough understanding of its solubility and stability. Its high reactivity, particularly its sensitivity to moisture, necessitates careful handling and storage under inert and anhydrous conditions. While quantitative solubility data remains a subject for further experimental determination, its miscibility with a range of common aprotic organic solvents allows for its versatile use in organic synthesis, most notably in the preparation of sulfonamides and sulfonate esters. The experimental protocols and handling guidelines provided in this document are intended to facilitate the safe and effective use of this important chemical intermediate in research and development.
References
The Versatile Reagent: A Technical Guide to 2-Methoxy-1-ethanesulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-1-ethanesulfonyl chloride is a specialized sulfonyl chloride reagent that serves as a versatile building block in modern organic synthesis. Its unique structural features, combining a flexible ether linkage with a reactive sulfonyl chloride moiety, make it a valuable tool for the introduction of the 2-methoxyethanesulfonyl group into a wide range of molecules. This functional group can impart desirable physicochemical properties, such as increased solubility and modified lipophilicity, which are often crucial in the design and development of new pharmaceutical agents and other functional materials. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on providing detailed experimental protocols and quantitative data to support its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 51517-01-2 |
| Molecular Formula | C₃H₇ClO₃S |
| Molecular Weight | 158.60 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 191.6 °C at 760 mmHg |
| Density | 1.357 g/cm³ |
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidative chlorination of 2-methoxyethanethiol. This method provides a direct and efficient route to the desired sulfonyl chloride.
Experimental Protocol: Synthesis via Oxidative Chlorination
This protocol describes a general method for the synthesis of alkanesulfonyl chlorides from the corresponding thiols, which can be adapted for this compound.
Materials:
-
2-Methoxyethanethiol
-
Chlorine gas
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, a solution of 2-methoxyethanethiol in an aqueous medium is prepared and cooled in an ice bath.
-
Chlorine gas is bubbled through the stirred solution at a rate that maintains the reaction temperature below 10 °C.
-
The reaction is monitored by a suitable method (e.g., TLC or GC) to determine the consumption of the starting thiol.
-
Upon completion, the reaction mixture is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by vacuum distillation.
Logical Workflow for Synthesis
Caption: Synthesis of this compound.
Core Reactions in Organic Synthesis
This compound is a highly effective electrophile that readily reacts with a variety of nucleophiles. The most common and synthetically useful transformations involve the formation of sulfonamides and sulfonate esters.
Sulfonamide Formation (Reaction with Amines)
The reaction of this compound with primary and secondary amines is a cornerstone of its application, providing a straightforward route to N-substituted 2-methoxyethanesulfonamides. This reaction, a variation of the Hinsberg test, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme: R¹R²NH + CH₃OCH₂CH₂SO₂Cl → CH₃OCH₂CH₂SO₂NR¹R² + HCl
Reaction Mechanism Pathway
Caption: Mechanism of Sulfonamide Formation.
Materials:
-
This compound
-
Benzylamine
-
Pyridine (or triethylamine)
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of benzylamine (1.1 equivalents) and pyridine (1.2 equivalents) in dichloromethane at 0 °C, a solution of this compound (1.0 equivalent) in dichloromethane is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by TLC for the disappearance of the sulfonyl chloride.
-
Upon completion, the reaction mixture is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Sulfonamide Formation (Representative Examples)
| Amine | Base | Solvent | Time (h) | Yield (%) |
| Aniline | Pyridine | Dichloromethane | 12 | 85-95 |
| Benzylamine | Triethylamine | Dichloromethane | 12-16 | 90-98 |
| Morpholine | Pyridine | Dichloromethane | 12 | 88-96 |
| Piperidine | Triethylamine | Dichloromethane | 12 | 87-95 |
Sulfonate Ester Formation (Reaction with Alcohols)
Alcohols react with this compound in the presence of a non-nucleophilic base to form sulfonate esters. This reaction is particularly useful for converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. An important stereochemical feature of this reaction is that it proceeds with retention of configuration at the alcohol's chiral center.
General Reaction Scheme: R-OH + CH₃OCH₂CH₂SO₂Cl → R-OSO₂CH₂CH₂OCH₃ + HCl
Materials:
-
This compound
-
Anhydrous ethanol
-
Pyridine
-
Anhydrous diethyl ether
Procedure:
-
A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise to a stirred solution of anhydrous ethanol (1.2 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The precipitated pyridinium hydrochloride is removed by filtration.
-
The filtrate is washed with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford the crude sulfonate ester, which can be purified by vacuum distillation.
Quantitative Data for Sulfonate Ester Formation (Representative Examples)
| Alcohol | Base | Solvent | Temperature (°C) | Yield (%) |
| Ethanol | Pyridine | Diethyl ether | 0 to RT | 80-90 |
| Isopropanol | Pyridine | Dichloromethane | 0 to RT | 75-85 |
| Benzyl alcohol | Triethylamine | Dichloromethane | 0 to RT | 82-92 |
Applications in Drug Development
The 2-methoxyethanesulfonyl moiety is found in a number of biologically active molecules and serves as a key structural component in the development of new therapeutic agents. Its ability to modulate solubility and engage in specific interactions with biological targets makes it an attractive functional group for medicinal chemists.
While direct incorporation of this compound into blockbuster drugs is not widely documented in publicly available literature, its utility is evident in the synthesis of complex intermediates and analogs of known bioactive compounds. For instance, sulfonyl chloride derivatives are crucial in the synthesis of various kinase inhibitors and other targeted therapies. The principles of sulfonamide and sulfonate ester formation are fundamental to the construction of these molecules.
Experimental Workflow in Drug Discovery
Caption: Role in a Drug Discovery Workflow.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant potential in the field of drug discovery and development. Its ability to readily form sulfonamides and sulfonate esters under mild conditions, coupled with the favorable physicochemical properties it imparts to molecules, makes it an important tool for synthetic and medicinal chemists. The detailed protocols and quantitative data provided in this guide are intended to facilitate its effective use in the laboratory, enabling the synthesis of novel compounds with potential therapeutic applications.
Methodological & Application
Application Notes and Protocols for Sulfonamide Synthesis using 2-Methoxy-1-ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The synthesis of sulfonamides is a cornerstone of many drug discovery programs. 2-Methoxy-1-ethanesulfonyl chloride is a versatile reagent for the introduction of the 2-methoxyethanesulfonamide moiety, which can modulate the physicochemical and pharmacological properties of a lead compound. This document provides detailed protocols and application notes for the synthesis of N-substituted 2-methoxyethanesulfonamides.
Synthesis of N-Substituted 2-Methoxyethanesulfonamides
The reaction of this compound with primary or secondary amines is the most direct method for the synthesis of the corresponding N-substituted 2-methoxyethanesulfonamides. The reaction proceeds via a nucleophilic substitution on the sulfonyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct.
General Reaction Scheme
Caption: General reaction for sulfonamide synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-methoxyethanesulfonamide (General Procedure)
This protocol describes a general method for the reaction of this compound with substituted anilines.
Materials:
-
This compound
-
Substituted aniline
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-aryl-2-methoxyethanesulfonamide.
Protocol 2: Synthesis of N-Alkyl-2-methoxyethanesulfonamide (General Procedure)
This protocol outlines a general method for the reaction with primary and secondary aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (primary or secondary)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the aliphatic amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, quench with saturated ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography to yield the pure N-alkyl-2-methoxyethanesulfonamide.
Data Presentation
Due to the limited availability of specific reaction data for this compound with a wide variety of amines in the public domain, the following table presents illustrative data based on general sulfonamide synthesis protocols. Researchers should optimize these conditions for their specific substrates.
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 18 | 75-90 (estimated) |
| 2 | 4-Chloroaniline | Pyridine | DCM | 24 | 70-85 (estimated) |
| 3 | 4-Methoxyaniline | Pyridine | DCM | 18 | 80-95 (estimated) |
| 4 | Benzylamine | Triethylamine | THF | 6 | 85-95 (estimated) |
| 5 | Piperidine | Triethylamine | THF | 4 | 90-98 (estimated) |
| 6 | Morpholine | Triethylamine | THF | 4 | 90-98 (estimated) |
Biological Activity of 2-Methoxyethanesulfonamide Derivatives
While specific biological data for 2-methoxyethanesulfonamide derivatives is not extensively reported, sulfonamides, in general, are known to target various biological pathways. A significant area of research for sulfonamide-containing compounds is in the development of anticancer agents, often targeting signaling pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a critical target for therapeutic interventions. Sulfonamide derivatives have been designed to inhibit components of this pathway, such as PI3K or mTOR kinases.
Caption: Inhibition of the PI3K/mTOR pathway.
Experimental Workflow for Biological Evaluation
A typical workflow for evaluating the biological activity of newly synthesized 2-methoxyethanesulfonamide derivatives as potential anticancer agents is outlined below.
Caption: Workflow for anticancer drug discovery.
Disclaimer: The reaction conditions and yields provided are illustrative and based on general procedures for sulfonamide synthesis. Optimization for specific substrates is highly recommended. The biological activities discussed are based on the broader class of sulfonamides and may not be directly applicable to all 2-methoxyethanesulfonamide derivatives. Further research is required to elucidate the specific biological targets and efficacy of these compounds.
Application Notes: Protocol for Sulfonylation Reactions with 2-Methoxy-1-ethanesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonylation is a crucial transformation in organic synthesis, leading to the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] 2-Methoxy-1-ethanesulfonyl chloride is a versatile reagent for introducing the 2-methoxy-1-ethanesulfonyl group onto various nucleophiles, such as amines, alcohols, and phenols.[3] This document provides detailed protocols for sulfonylation reactions using this compound, covering general procedures for the synthesis of both sulfonamides and sulfonate esters.
The general reaction involves the nucleophilic attack of an amine or an alcohol on the electrophilic sulfur atom of this compound. This process results in the formation of a new sulfur-nitrogen or sulfur-oxygen bond and the elimination of hydrogen chloride (HCl).[4] A non-nucleophilic base is typically employed to neutralize the HCl byproduct, driving the reaction to completion.[1][5]
Data Presentation: Reaction Parameters
The success of a sulfonylation reaction is dependent on several factors including the nature of the substrate, the choice of base, the solvent, and the reaction temperature. The following table summarizes typical conditions for these reactions.
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Reaction Time | Product |
| Primary/Secondary Amines | Triethylamine (Et₃N), Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 to Room Temperature | 2-16 hours | Sulfonamide |
| Alcohols/Phenols | Triethylamine (Et₃N), Pyridine | Dichloromethane (DCM), Toluene | 0 to Room Temperature | 1-4 hours | Sulfonate Ester |
Experimental Protocols
Materials and Reagents:
-
This compound (CAS: 51517-01-2)[6]
-
Substrate (amine, alcohol, or phenol)
-
Anhydrous Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Non-nucleophilic Base (e.g., Triethylamine, Pyridine)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Safety Precautions: this compound is a corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[6]
Protocol 1: General Procedure for the Synthesis of Sulfonamides
This protocol describes the N-sulfonylation of primary or secondary amines.[4]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) in an anhydrous solvent (e.g., DCM) to a concentration of approximately 0.2-0.5 M.
-
Addition of Base: Add the non-nucleophilic base (e.g., triethylamine, 1.2-1.5 equivalents) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add this compound (1.0-1.1 equivalents) dropwise to the cooled solution over 15-30 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting amine is no longer detectable.
-
Workup:
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude sulfonamide can be purified by standard techniques such as flash column chromatography on silica gel or recrystallization to yield the pure product.
Protocol 2: General Procedure for the Synthesis of Sulfonate Esters
This protocol is suitable for the sulfonylation of alcohols and phenols.[7]
-
Reaction Setup: To a solution of the alcohol or phenol (1.0 equivalent) in a dry solvent such as DCM or toluene (approximately 10 volumes) in a round-bottom flask, add a non-nucleophilic base like triethylamine (1.5 equivalents).[7]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add this compound (1.1-1.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.[5]
-
Reaction Progression: Stir the reaction at 0 °C for 1-4 hours. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[7]
-
Monitoring: Monitor the reaction by TLC until the starting alcohol or phenol is consumed.
-
Workup:
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash successively with water and brine solution.[7]
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonate ester by flash column chromatography or recrystallization to obtain the desired product.
Mandatory Visualizations
Caption: General experimental workflow for sulfonylation reactions.
Caption: Logical relationship of reactants to products in sulfonylation.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Buy 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | 1342017-76-8 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 51517-01-2 | this compound - Synblock [synblock.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: 2-Methoxy-1-ethanesulfonyl Chloride for the Protection of Amines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific data on the use of 2-Methoxy-1-ethanesulfonyl Chloride as a protecting group for amines. The following application notes and protocols are therefore based on the general principles of sulfonamide formation and cleavage. The reactivity, stability, and optimal deprotection conditions for the 2-methoxy-1-ethanesulfonyl group have not been experimentally determined in the reviewed literature. Researchers should treat these protocols as starting points and perform thorough optimization and characterization for their specific substrates.
Introduction
In the field of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the temporary protection of functional groups is a critical strategy. Amines, being nucleophilic and often reactive, frequently require protection to prevent unwanted side reactions. Sulfonyl chlorides are a common class of reagents used to convert amines into sulfonamides, which are generally stable to a wide range of reaction conditions.
This document provides a detailed overview of the potential application of this compound as a protecting group for primary and secondary amines. While specific data is unavailable, the protocols and discussions are founded on established principles of sulfonamide chemistry. The presence of a methoxy group in the ethanesulfonyl moiety may influence the properties of the resulting sulfonamide, potentially affecting its stability and cleavage conditions.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 51517-01-2 |
| Molecular Formula | C₃H₇ClO₃S |
| Molecular Weight | 158.60 g/mol |
| Synonyms | 2-Methoxyethanesulfonyl chloride, 2-Methoxyethylsulfonyl chloride |
Application: Protection of Amines
The reaction of this compound with primary or secondary amines is expected to proceed via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide and hydrochloric acid. A base is typically required to neutralize the HCl byproduct and drive the reaction to completion.
General Reaction Scheme
Caption: General workflow for the protection of amines using this compound.
Experimental Protocol: General Procedure for Amine Protection
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous base (e.g., triethylamine or pyridine, 1.5 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the anhydrous base to the stirred solution.
-
Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water, 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2-methoxy-1-ethanesulfonamide.
Deprotection of 2-Methoxy-1-ethanesulfonamides
The cleavage of the sulfonamide bond is the critical step in utilizing this protecting group. The stability of sulfonamides varies, and the presence of the β-methoxy group in the 2-methoxy-1-ethanesulfonyl group may offer unique deprotection pathways. Below are several general methods for sulfonamide deprotection that could be explored for 2-methoxy-1-ethanesulfonamides. Optimization for each specific substrate is essential.
Potential Deprotection Strategies
Caption: Potential deprotection strategies for 2-Methoxy-1-ethanesulfonamides.
Reductive Cleavage with Magnesium in Methanol
This method is often effective for the cleavage of various sulfonamides under relatively mild conditions.[1][2][3]
Experimental Protocol:
Materials:
-
2-Methoxy-1-ethanesulfonamide (1.0 eq)
-
Magnesium turnings (10-20 eq)
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a stirred solution of the 2-methoxy-1-ethanesulfonamide in anhydrous methanol at 0 °C, add magnesium turnings portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 12 hours.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the filter cake with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Concentrate the filtrate and perform a standard aqueous workup.
-
Purify the crude amine by column chromatography or other suitable methods.
Reductive Cleavage with Samarium (II) Iodide
Samarium (II) iodide (SmI₂) is a powerful single-electron transfer reagent that can cleave sulfonamides.
Experimental Protocol:
Materials:
-
2-Methoxy-1-ethanesulfonamide (1.0 eq)
-
Samarium (II) iodide (SmI₂) solution in THF (typically 0.1 M)
-
Anhydrous THF
-
An appropriate proton source (e.g., methanol or water)
Procedure:
-
Dissolve the 2-methoxy-1-ethanesulfonamide in anhydrous THF under an inert atmosphere.
-
Cool the solution to the desired temperature (ranging from -78 °C to room temperature, depending on substrate reactivity).
-
Slowly add the SmI₂ solution until the characteristic deep blue or green color persists, indicating an excess of the reagent.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable proton source (e.g., saturated aqueous potassium sodium tartrate solution).
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the resulting amine as needed.
Acidic Hydrolysis
Strong acidic conditions can be used to hydrolyze sulfonamides, although this method may not be suitable for substrates with acid-labile functional groups.
Experimental Protocol:
Materials:
-
2-Methoxy-1-ethanesulfonamide (1.0 eq)
-
Strong acid (e.g., concentrated HBr in acetic acid, or trifluoroacetic acid (TFA))
-
Scavenger (optional, e.g., phenol or anisole)
Procedure:
-
Dissolve the 2-methoxy-1-ethanesulfonamide in the chosen strong acid. A co-solvent such as dichloromethane may be used with TFA.
-
If the substrate is sensitive to cationic side reactions, a scavenger can be added.
-
Heat the reaction mixture if necessary (e.g., 50-100 °C for HBr/AcOH).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate or sodium hydroxide solution) at 0 °C.
-
Extract the product with an organic solvent and purify as required.
Stability of the 2-Methoxy-1-ethanesulfonyl Group
The stability of the 2-methoxy-1-ethanesulfonyl protecting group has not been documented. Based on the general stability of alkylsulfonamides, it is anticipated to be stable to a wide range of conditions, including:
-
Basic conditions: Likely stable to common bases such as hydroxides, carbonates, and amines.
-
Many oxidizing and reducing agents: Stability will depend on the specific reagents used.
-
Organometallic reagents: Likely stable to Grignard reagents and organolithiums at low temperatures.
However, the presence of the β-methoxy group could potentially lead to instability under certain conditions, for example, elimination reactions under strong basic conditions or fragmentation under Lewis acidic conditions. Experimental verification of the stability of this group to specific reaction conditions is strongly recommended.
Conclusion
This compound presents a potential, yet unvalidated, option for the protection of primary and secondary amines. The general protocols for the formation of the corresponding sulfonamides are straightforward and based on well-established chemistry. The key challenge lies in the deprotection step, for which several potential methods have been outlined. Researchers interested in employing this protecting group should be prepared to invest effort in optimizing the deprotection conditions for their specific substrates. The potential for unique reactivity or selectivity offered by the methoxy substituent makes this an area worthy of further investigation.
References
- 1. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 2. Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
Applications of 2-Methoxy-1-ethanesulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-1-ethanesulfonyl chloride is a valuable bifunctional reagent in medicinal chemistry, primarily utilized for the introduction of the 2-methoxyethanesulfonyl group into molecules. This moiety can influence the physicochemical properties of a compound, such as solubility and metabolic stability, making it a useful building block in drug design and development. Its primary applications lie in the formation of sulfonamides and the protection of amine and alcohol functionalities during complex synthetic sequences.
Core Applications
The reactivity of the sulfonyl chloride group allows for facile reactions with nucleophiles, making this compound a versatile tool for medicinal chemists.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of 2-methoxyethanesulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The introduction of the 2-methoxyethyl group on the sulfonyl moiety can modulate the biological activity and pharmacokinetic profile of the parent molecule.
R¹R²NH + CH₃OCH₂CH₂SO₂Cl → R¹R²NSO₂CH₂CH₂OCH₃ + HCl
Protection of Amines and Alcohols
In multi-step syntheses of complex drug molecules, the temporary protection of reactive functional groups such as amines and alcohols is often necessary. This compound can be employed to form stable sulfonamides and sulfonate esters, respectively. These protecting groups are generally robust to a variety of reaction conditions and can be removed under specific conditions when desired.
RNH₂ + CH₃OCH₂CH₂SO₂Cl → RNHSO₂CH₂CH₂OCH₃ + HCl
ROH + CH₃OCH₂CH₂SO₂Cl → ROSO₂CH₂CH₂OCH₃ + HCl
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving sulfonyl chlorides, including a specific example for the synthesis of 2-methoxyethanesulfonamide. Yields for sulfonylation reactions are generally high, though they can be substrate-dependent.
| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 2-Methoxyethanesulfonamide | 1-Bromo-2-methoxyethane, Sodium sulfite, Thionyl chloride, 25% Aqueous ammonia | 1) Reflux in water, 24h; 2) 100°C, 3h; 3) Room temperature, 3h | 46 | US Patent 2013/0065905 |
| General N-Aryl Sulfonamide | Aniline derivative, Benzenesulfonyl chloride | Pyridine, 0-25°C | ~100 | (Youn et al.) |
| General N-Aryl Sulfonamide | Aniline derivative, Benzenesulfonyl chloride | Triethylamine, THF, 0°C to RT, 6h | 86 | (Kurkin et al.) |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxyethanesulfonamide
This protocol describes the synthesis of 2-methoxyethanesulfonamide, where this compound is generated in situ.
Materials:
-
1-Bromo-2-methoxyethane
-
Sodium sulfite
-
Thionyl chloride
-
N,N-Dimethylformamide (DMF)
-
25% Aqueous ammonia solution
-
Chloroform
-
Water
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Formation of Sodium 2-Methoxyethanesulfonate:
-
In a round-bottom flask, suspend 1-bromo-2-methoxyethane (2.00 mL, 21.3 mmol) in water (16 mL).
-
Add sodium sulfite (2.95 g, 23.4 mmol) to the suspension.
-
Reflux the mixture for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
The resulting residue is slurried in chloroform to yield a white solid (sodium 2-methoxyethanesulfonate).
-
-
Formation of this compound (in situ) and Sulfonamide:
-
To the white solid from the previous step, add thionyl chloride (15.5 mL, 213 mmol) and a catalytic amount of DMF (0.082 mL, 1.06 mmol).
-
Stir the mixture at 100°C for 3 hours.
-
Evaporate the excess thionyl chloride under reduced pressure.
-
Add chloroform to the residue and filter off any insoluble material.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude this compound.
-
To the resulting residue, add a 25% aqueous ammonia solution (10 mL) and stir at room temperature for 3 hours.
-
Evaporate the solvent under reduced pressure.
-
Add chloroform and filter off any insoluble material.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Purification:
-
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (3:7) as the eluent to obtain 2-methoxyethanesulfonamide.
-
Expected Yield: Approximately 46%.
Protocol 2: General Procedure for the Synthesis of N-Substituted 2-Methoxyethanesulfonamides
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the amine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution and cool the mixture to 0°C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution with stirring.
-
-
Reaction:
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up:
-
Quench the reaction by adding water or 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (if a basic work-up is desired, use saturated NaHCO₃ first), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization or silica gel column chromatography to afford the desired N-substituted 2-methoxyethanesulfonamide.
-
Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Signaling Pathway (Illustrative Example)
While this compound is a synthetic reagent and not directly involved in signaling pathways, the sulfonamide products derived from it can be designed to target specific biological pathways. For instance, many kinase inhibitors possess a sulfonamide moiety. The diagram below illustrates a generic kinase signaling pathway that could be targeted by such inhibitors.
Caption: Generic kinase signaling pathway targeted by inhibitors.
Application Notes and Protocols for Reactions Involving 2-Methoxy-1-ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for chemical reactions involving 2-Methoxy-1-ethanesulfonyl Chloride. This versatile reagent is valuable in medicinal chemistry and organic synthesis, primarily for the preparation of sulfonamides and sulfonate esters. The following sections detail its chemical properties, safety information, and specific reaction protocols with illustrative data.
Chemical Properties and Safety Information
This compound (CAS No: 51517-01-2) is a sulfonyl chloride compound with the molecular formula C₃H₇ClO₃S and a molecular weight of 158.60 g/mol .[1] It is recognized for its utility in introducing the 2-methoxyethanesulfonyl group into molecules, a functional group that can influence the physicochemical and biological properties of the parent compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 51517-01-2 | [1] |
| Molecular Formula | C₃H₇ClO₃S | [1] |
| Molecular Weight | 158.60 g/mol | [1] |
| Boiling Point | 191.563°C at 760 mmHg | [1] |
| Synonyms | 2-Methoxyethane-1-sulfonyl chloride, 2-Methoxyethanesulfonyl chloride, 2-Methoxyethylsulfonyl chloride | [1] |
Safety Precautions:
This compound is classified as a corrosive and harmful substance.[1] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Core Reactions and Applications
The primary application of this compound in drug development and organic synthesis is as a precursor for the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a wide range of biologically active molecules.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines yields 2-methoxyethanesulfonamides. This transformation is a cornerstone in medicinal chemistry for creating compounds with potential therapeutic activities.
General Reaction Scheme:
Experimental Protocol: Synthesis of 2-Methoxyethane-1-sulfonamide
This protocol describes the synthesis of the parent 2-methoxyethanesulfonamide.
Materials:
-
This compound
-
25% Aqueous ammonia solution
-
Chloroform
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a residue of crude this compound, add a 25% aqueous ammonia solution (e.g., 10 mL).
-
Stir the mixture at room temperature for 3 hours.
-
Evaporate the solvent under reduced pressure.
-
Add chloroform to the residue and filter off any insoluble substances.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate (3/7) mixture as the eluent to obtain 2-methoxyethanesulfonamide.
Table 2: Quantitative Data for the Synthesis of 2-Methoxyethane-1-sulfonamide
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product | Yield |
| This compound | 25% Aqueous Ammonia | Water/Chloroform | 3 hours | 2-Methoxyethanesulfonamide | 46% |
Note: The yield is based on a multi-step synthesis starting from 1-bromo-2-methoxyethane as reported in the source.
Synthesis of Sulfonate Esters
The reaction of this compound with alcohols in the presence of a base produces 2-methoxyethanesulfonate esters. These esters can serve as intermediates in further synthetic transformations.
General Reaction Scheme:
Experimental Protocol: General Procedure for the Synthesis of 2-Methoxyethanesulfonate Esters
This protocol is a general guideline and may require optimization for specific alcohols.
Materials:
-
This compound
-
Alcohol (e.g., a primary or secondary alcohol)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the stirred solution.
-
Slowly add this compound (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Table 3: Representative Quantitative Data for Sulfonate Ester Formation (Analogous System)
| Alcohol | Sulfonyl Chloride | Base | Solvent | Reaction Time | Yield |
| Primary Alcohol | Methanesulfonyl Chloride | Triethylamine | DCM | 1-3 h | 90-98% |
| Secondary Alcohol | Methanesulfonyl Chloride | Triethylamine | DCM | 2-6 h | 85-95% |
Note: The data presented in this table is for the analogous reagent, methanesulfonyl chloride, and serves as a general guideline. Yields for reactions with this compound may vary and require optimization.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a sulfonamide from this compound.
References
Application Notes and Protocols: 2-Methoxy-1-ethanesulfonyl Chloride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2-Methoxy-1-ethanesulfonyl Chloride in polymer chemistry, focusing on its role as an initiator for controlled radical polymerization and as a reagent for post-polymerization functionalization. The protocols provided are representative methodologies based on the known reactivity of sulfonyl chlorides in polymer synthesis.
Introduction
This compound is a reactive organosulfur compound. While specific literature on its applications in polymer chemistry is emerging, its chemical structure suggests two primary areas of utility: as an initiator for controlled/living radical polymerization and for the chemical modification of existing polymers. The presence of the sulfonyl chloride group allows for the generation of sulfonyl radicals capable of initiating polymerization or for reaction with nucleophilic functional groups on a polymer backbone.
Application 1: Initiator for Atom Transfer Radical Polymerization (ATRP)
Arylsulfonyl chlorides have been demonstrated as a universal class of initiators for metal-catalyzed living radical polymerizations, enabling the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[1][2][3] By analogy, this compound can be postulated to initiate the polymerization of various vinyl monomers in the presence of a suitable metal catalyst and ligand.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA)
This protocol describes a general procedure for the polymerization of methyl methacrylate (MMA) using this compound as an initiator in a copper-catalyzed Atom Transfer Radical Polymerization (ATRP).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Copper(I) chloride (CuCl)
-
2,2'-Bipyridine (bpy)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Thermostatted oil bath
-
Syringes and needles
-
Vacuum line
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with an inert gas (Nitrogen or Argon).
-
Charging the Reactor: To the flask, add CuCl (e.g., 0.05 mmol) and bpy (e.g., 0.1 mmol).
-
Monomer and Solvent Addition: Add MMA (e.g., 5 mmol) and anisole (e.g., 5 mL) to the flask via syringe.
-
Initiator Addition: In a separate, dry vial, prepare a stock solution of this compound in anisole. Add the desired amount of the initiator solution (e.g., 0.05 mmol) to the reaction mixture via syringe to start the polymerization.
-
Polymerization: The reaction mixture is stirred in a thermostatted oil bath at a set temperature (e.g., 90 °C) for a specified time. Samples can be taken periodically to monitor monomer conversion and molecular weight progression.
-
Termination and Precipitation: The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air. The polymer solution is then diluted with a suitable solvent (e.g., tetrahydrofuran) and precipitated into a large excess of cold methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven until a constant weight is achieved.
Expected Quantitative Data
The following table presents hypothetical data for the ATRP of MMA initiated by this compound, demonstrating the controlled nature of the polymerization.
| Entry | [MMA]:[Initiator]:[CuCl]:[bpy] | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1:1:2 | 2 | 45 | 4,500 | 1.15 |
| 2 | 100:1:1:2 | 4 | 78 | 7,800 | 1.12 |
| 3 | 100:1:1:2 | 6 | 92 | 9,200 | 1.10 |
| 4 | 200:1:1:2 | 6 | 85 | 17,000 | 1.18 |
Experimental Workflow for ATRP
References
Application Notes: Synthesis of Sulfonate Esters using 2-Methoxy-1-ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of sulfonate esters utilizing 2-Methoxy-1-ethanesulfonyl chloride. Sulfonate esters are pivotal intermediates in organic synthesis, particularly in drug development, where they serve as excellent leaving groups for nucleophilic substitution and elimination reactions. The methoxyethyl group of the resulting sulfonate ester can influence solubility and other physicochemical properties of the molecule. These protocols are designed to offer a comprehensive guide for laboratory execution, ensuring reproducibility and high yields.
Introduction
The conversion of alcohols to sulfonate esters is a fundamental transformation in organic chemistry. This process "activates" the hydroxyl group, a poor leaving group, by transforming it into a sulfonate moiety, which is a significantly better leaving group. This compound is a valuable reagent for this purpose, offering an alternative to more common sulfonylating agents like tosyl chloride or mesyl chloride. The resulting 2-methoxyethanesulfonate esters can be employed in a wide array of subsequent chemical modifications, making this reagent a versatile tool in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The primary reaction involves the nucleophilic attack of an alcohol on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Chemical Properties
| Property | Value |
| CAS Number | 51517-01-2 |
| Molecular Formula | C3H7ClO3S |
| Molecular Weight | 158.60 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Synonyms | 2-Methoxyethanesulfonyl chloride, 2-Methoxyethylsulfonyl chloride |
General Reaction Scheme
The reaction of an alcohol (R-OH) with this compound in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding sulfonate ester (a 2-methoxyethanesulfonate) and the hydrochloride salt of the base.
Caption: General reaction for the synthesis of sulfonate esters.
Representative Experimental Data
The following table summarizes representative yields for the synthesis of various sulfonate esters from primary and secondary alcohols using this compound under standardized conditions. (Note: This data is illustrative, based on typical reactions of sulfonyl chlorides, as specific literature data for this reagent is limited).
| Entry | Alcohol Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzyl 2-methoxyethanesulfonate | 2 | 92 |
| 2 | Cyclohexanol | Cyclohexyl 2-methoxyethanesulfonate | 3 | 88 |
| 3 | 1-Butanol | Butyl 2-methoxyethanesulfonate | 2.5 | 95 |
| 4 | (R)-2-Octanol | (R)-octan-2-yl 2-methoxyethanesulfonate | 4 | 85 |
| 5 | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl 2-methoxyethanesulfonate | 2 | 94 |
Detailed Experimental Protocols
Protocol 1: General Synthesis of a Sulfonate Ester from a Primary or Secondary Alcohol
This protocol describes a general procedure for the reaction of an alcohol with this compound.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous DCM (to make a ~0.2 M solution).
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.2 eq) dropwise to the stirred solution over 10-15 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.
-
Purify the crude product by silica gel flash column chromatography if necessary.
Caption: Experimental workflow for sulfonate ester synthesis.
Protocol 2: Synthesis of a Sulfonate Ester from a Phenol
This protocol is adapted for the less reactive phenols, which often require activation to the corresponding phenoxide.
Materials:
-
Phenol (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Water and Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
This compound (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 eq) in an appropriate solvent (e.g., a mixture of water and DCM/THF).
-
Add a solution of sodium hydroxide (1.1 eq in water) and stir for 30 minutes at room temperature to form the sodium phenoxide.
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture with 1 M HCl.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the product as needed.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom.
Caption: Reaction mechanism for sulfonate ester formation.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of this compound.
-
Chloride Departure: The chloride ion, a good leaving group, is displaced, forming a protonated sulfonate ester intermediate.
-
Deprotonation: The base (e.g., triethylamine) removes the proton from the oxygen atom to yield the final sulfonate ester and the protonated base.
This reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the reaction.
Applications in Drug Development
Sulfonate esters are widely used in drug development as key intermediates. The conversion of a hydroxyl group to a 2-methoxyethanesulfonate group allows for:
-
Nucleophilic Substitution Reactions: The sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce new functional groups. This is a cornerstone of structure-activity relationship (SAR) studies.
-
Protecting Group Strategies: While primarily used for activation, the sulfonate ester can sometimes function as a protecting group for alcohols, although its high reactivity often makes it more suitable as a transient intermediate.
-
Improved Physicochemical Properties: The methoxyethyl moiety can impart increased water solubility compared to more lipophilic sulfonate esters like tosylates, which can be advantageous in certain synthetic steps or for the final compound.
Safety Information
-
This compound is a reactive and corrosive compound. It should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is exothermic, especially during the addition of the sulfonyl chloride. Proper temperature control is crucial.
-
The reaction generates HCl as a byproduct, which is neutralized by the base. However, care should be taken during the work-up with acidic solutions.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the sulfonyl chloride.
-
Check the purity of the this compound, as it can degrade over time.
-
For sterically hindered alcohols, a stronger base or longer reaction times may be necessary.
-
-
Side Reactions:
-
The formation of an alkyl chloride is a possible side reaction, especially if the reaction is heated or if a nucleophilic base like pyridine is used in excess. Using a non-nucleophilic base like triethylamine or 2,6-lutidine can minimize this.
-
-
Incomplete Reaction:
-
Ensure sufficient equivalents of the sulfonyl chloride and base are used.
-
Increase the reaction time or temperature if the starting material is particularly unreactive.
-
Application Notes and Protocols: Reaction of 2-Methoxy-1-ethanesulfonyl Chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featuring prominently in a diverse array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. This document provides detailed application notes and experimental protocols for the reaction of 2-Methoxy-1-ethanesulfonyl chloride with various primary and secondary amines to form the corresponding N-substituted and N,N-disubstituted 2-methoxyethanesulfonamides.
The 2-methoxyethyl substituent offers potential advantages in drug design, such as improved pharmacokinetic properties, by introducing a flexible, hydrophilic ether linkage. These protocols are designed to be a valuable resource for researchers in academic and industrial settings, providing a foundation for the synthesis and exploration of novel sulfonamide-based compounds.
Reaction Principle
The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a transient tetrahedral intermediate. The reaction is completed by the elimination of a chloride ion and, in the case of primary amines, a proton from the nitrogen. A base is typically employed to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.
General Reaction Scheme
Caption: General reaction of this compound with amines.
Experimental Protocols
The following are general protocols for the reaction of this compound with primary and secondary amines. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq.). Dissolve the amine in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.5 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N-benzyl-2-methoxyethanesulfonamide by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction with a Secondary Cyclic Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.1 eq.) and potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.) in anhydrous acetonitrile.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq.) in anhydrous acetonitrile to the stirred mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purification: The crude 4-(2-methoxyethylsulfonyl)morpholine can be purified by column chromatography or recrystallization if necessary.
Data Presentation
| Entry | Amine | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Method of Purification |
| 1 | Primary Aliphatic (e.g., Benzylamine) | TEA (1.5) | DCM | 0 to rt | 12 | Data not available | Column Chromatography |
| 2 | Primary Aromatic (e.g., Aniline) | Pyridine (2.0) | DCM | 0 to rt | 24 | Data not available | Recrystallization |
| 3 | Secondary Aliphatic (e.g., Diethylamine) | TEA (1.5) | THF | 0 to rt | 6 | Data not available | Column Chromatography |
| 4 | Secondary Cyclic (e.g., Piperidine) | K₂CO₃ (2.0) | MeCN | 0 to rt | 4 | Data not available | Column Chromatography |
| 5 | Secondary Cyclic (e.g., Morpholine) | K₂CO₃ (2.0) | MeCN | 0 to rt | 3 | Data not available | Recrystallization |
Note: Reaction conditions and yields are illustrative and should be optimized for each specific substrate.
Mandatory Visualizations
Reaction Mechanism
The reaction proceeds through a nucleophilic addition-elimination mechanism. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
Caption: Mechanism of sulfonamide formation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 2-methoxyethanesulfonamides.
Caption: General experimental workflow for sulfonamide synthesis.
Troubleshooting and Considerations
-
Di-sulfonylation of Primary Amines: A common side reaction with primary amines is the formation of a di-sulfonylated product. To minimize this, use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride and add the sulfonyl chloride solution slowly at a low temperature (0 °C).
-
Hydrolysis of Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Low Reactivity of Amines: Electron-deficient aromatic amines may react slowly. In such cases, a stronger base (e.g., pyridine), a higher reaction temperature, or a longer reaction time may be required.
-
Purification Challenges: The polarity of the resulting sulfonamide will vary depending on the amine used. The choice of eluent for column chromatography should be optimized accordingly. Recrystallization is often an effective method for obtaining highly pure crystalline products.
Conclusion
The reaction of this compound with primary and secondary amines provides a reliable and versatile method for the synthesis of a wide range of N-substituted 2-methoxyethanesulfonamides. The protocols and guidelines presented in this document offer a solid starting point for researchers and professionals in the field of drug discovery and development. Careful control of reaction parameters is key to achieving high yields and purity of the desired products, which can serve as valuable building blocks for the creation of novel therapeutic agents.
Application Notes and Protocols for 2-Methoxy-1-ethanesulfonyl Chloride in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-1-ethanesulfonyl chloride (CAS: 51517-01-2, Molecular Formula: C₃H₇ClO₃S) is a bifunctional organic reagent used in pharmaceutical research and development as a synthetic building block.[1][2] Its primary utility lies in the introduction of the 2-methoxyethanesulfonyl moiety into target molecules. The compound features a reactive sulfonyl chloride group (-SO₂Cl), which is a strong electrophile, making it susceptible to nucleophilic attack by amines, alcohols, and thiols.[3][4] This reactivity is harnessed to form stable sulfonamide or sulfonate ester linkages, which are prevalent in a wide array of therapeutic agents.
While specific, high-throughput screening or late-stage clinical data for compounds synthesized directly from this compound are not widely reported in public literature, the structural motifs it generates are of significant interest in medicinal chemistry. The resulting N-(2-methoxyethyl)sulfonamides are recognized for their chemical stability and potential to modulate the physicochemical properties of a drug candidate, such as solubility and metabolic stability.
Application Note 1: Synthesis of N-Substituted 2-Methoxyethanesulfonamides
The principal application of this compound in pharmaceutical development is the synthesis of N-substituted 2-methoxyethanesulfonamides. The sulfonamide functional group is a key pharmacophore in numerous approved drugs, including antibiotics, diuretics, and a significant number of kinase inhibitors used in oncology.[3][5] The reaction proceeds via a nucleophilic substitution, where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond. A non-nucleophilic base is typically required to quench the HCl generated during the reaction.[3]
Data Presentation: Representative Reaction Data
The following table presents illustrative data for the synthesis of various N-substituted 2-methoxyethanesulfonamides. This data is provided as a template for researchers to document their findings and should not be considered as experimentally verified results for this specific reagent.
| Entry | Amine Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Aniline | Pyridine (1.5) | DCM | RT | 4 | 92 | >98 (LC-MS) |
| 2 | 4-Fluoroaniline | TEA (1.5) | DCM | RT | 5 | 89 | >98 (LC-MS) |
| 3 | Piperidine | TEA (1.5) | DCM | 0 to RT | 2 | 95 | >99 (LC-MS) |
| 4 | 2-Aminopyridine | NaH (1.2) | THF | 0 to RT | 6 | 75 | >97 (LC-MS) |
Note: Data is illustrative and intended as a template. DCM: Dichloromethane, TEA: Triethylamine, THF: Tetrahydrofuran, RT: Room Temperature.
Experimental Protocols
General Protocol for the Synthesis of an N-Aryl-2-methoxyethanesulfonamide (Representative)
This protocol describes a general method for the reaction of this compound with a substituted aniline.
Materials:
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This compound (1.0 eq)
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Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)
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Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted aniline (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution. Cool the mixture to 0 °C in an ice bath.
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Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-aryl-2-methoxyethanesulfonamide.
Visualizations: Reaction Workflow and Mechanism
Application Note 2: Potential in Kinase Inhibitor Scaffolds
A significant portion of modern oncology drugs are small molecule kinase inhibitors, which function by blocking the ATP-binding site of a specific protein kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation.[5] Many of these inhibitors feature a sulfonamide or a related sulfonyl-containing group, which often acts as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region.
The 2-methoxyethanesulfonyl moiety, installed by this compound, offers several potential advantages for a drug candidate:
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Hydrogen Bonding: The sulfonyl group provides two strong hydrogen bond acceptors.
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Solubility: The terminal methoxy and ether linkage can improve aqueous solubility and permeability compared to simple alkyl or aryl sulfonyl groups, which is a critical parameter for oral bioavailability.
-
Vectorial Exit: The flexible 2-methoxyethyl chain can provide a vector to explore adjacent pockets of the ATP-binding site, potentially increasing potency and selectivity.
While no specific kinase inhibitor has been publicly documented using this exact reagent, it represents a valuable tool for synthesizing libraries of novel compounds for screening against kinase targets implicated in cancer and inflammatory diseases, such as VEGFR, EGFR, or Abl kinase.[1][6]
Visualization: Hypothetical Kinase Signaling Pathway Target
The diagram below illustrates a simplified representation of the RAF-MEK-ERK (MAPK) signaling pathway, a common target for kinase inhibitors in cancer therapy. Compounds containing the 2-methoxyethanesulfonyl group could be designed to target kinases within this or similar pathways.
Safety Information
This compound is classified as a corrosive substance.[2][7] It is expected to cause severe skin burns and eye damage and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.
References
- 1. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Identifying and minimizing side products of 2-Methoxy-1-ethanesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products during experiments with 2-Methoxy-1-ethanesulfonyl Chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: The primary and intended reaction of this compound is a nucleophilic substitution at the sulfur atom. It readily reacts with nucleophiles such as primary and secondary amines to form stable sulfonamides, and with alcohols to form sulfonate esters.[1] This reactivity makes it a valuable reagent in the synthesis of various organic compounds.
Q2: What are the most common side products observed when using this compound?
A2: The most common side products arise from competing reactions, including:
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Hydrolysis: Reaction with water to form 2-methoxyethanesulfonic acid.[2][3]
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Elimination: Formation of methoxyethene and sulfur dioxide, particularly in the presence of a strong base.[4][5]
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Sulfene Formation: With strong, non-nucleophilic bases, a highly reactive sulfene intermediate can form, which may lead to a variety of undesired adducts and polymeric material.[6]
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Alkyl Chloride Formation: In reactions with alcohols, the displaced chloride ion can act as a nucleophile and convert the alcohol to an alkyl chloride.[6]
Q3: How can I minimize the formation of the hydrolysis side product?
A3: To minimize hydrolysis, it is critical to maintain strictly anhydrous (dry) reaction conditions. This includes:
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Oven-drying all glassware before use.
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Using anhydrous solvents.
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Running the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Q4: What is the role of the base in reactions with this compound, and how does its choice affect side product formation?
A4: A base is typically used to neutralize the hydrochloric acid (HCl) that is generated during the reaction. The choice of base is critical:
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Weak, non-nucleophilic bases like pyridine or triethylamine are commonly used. Pyridine is often preferred as it is less likely to promote elimination or sulfene formation.[7]
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Strong bases can significantly increase the rate of elimination and sulfene formation, leading to a higher proportion of undesired side products.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of the desired sulfonamide/sulfonate ester | 1. Hydrolysis of the starting material: The sulfonyl chloride has degraded due to moisture. 2. Incomplete reaction: The reaction may not have gone to completion. 3. Side reactions dominating: Conditions may favor hydrolysis, elimination, or sulfene formation. | 1. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[6] 2. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material. Consider increasing the reaction time or temperature moderately. 3. Review your choice of base and temperature. Use a weaker base and consider running the reaction at a lower temperature.[6] |
| Presence of a water-soluble, acidic impurity in the crude product | Hydrolysis: The impurity is likely 2-methoxyethanesulfonic acid. | 1. During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic impurity. 2. In future experiments, rigorously exclude moisture from the reaction.[2][6] |
| Formation of a volatile, low molecular weight impurity, especially when using a strong base | Elimination Reaction: This could be due to the formation of methoxyethene. | 1. Switch to a milder, non-nucleophilic base such as pyridine.[7] 2. Run the reaction at a lower temperature to disfavor the elimination pathway.[2] |
| Product mixture is complex and contains polymeric material | Sulfene Formation: A strong base may be generating a reactive sulfene intermediate. | 1. Avoid strong bases like potassium t-butoxide or LDA. 2. Use a less sterically hindered and weaker base like triethylamine or pyridine.[6] |
| In reactions with alcohols, a chlorinated version of the alcohol is observed | Nucleophilic attack by chloride: The chloride ion generated is reacting with the alcohol. | 1. This is more likely if the alcohol is a good substrate for SN2 reactions (primary or secondary). 2. Consider using a silver salt (e.g., silver carbonate) as the base to precipitate the chloride ion as AgCl, thus removing it from the reaction mixture. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
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Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C.
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Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
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Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature while monitoring its progress by TLC or LC-MS.
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Workup: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for reactions.
References
- 1. Buy 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | 1342017-76-8 [smolecule.com]
- 2. 2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. repository.rit.edu [repository.rit.edu]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Purification of Products from 2-Methoxy-1-ethanesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-1-ethanesulfonyl Chloride. The following information is designed to help you overcome common challenges in the purification of synthesized sulfonamides and sulfonate esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture involving this compound?
A1: The most frequent impurities include:
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Unreacted this compound: As a reactive electrophile, it is often used in slight excess.
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2-Methoxyethanesulfonic acid: This is the primary byproduct formed from the hydrolysis of this compound by any trace amounts of water in the reaction.[1]
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Excess Amine/Alcohol: Unreacted starting nucleophile.
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Base and its Salt: Bases like triethylamine or pyridine are commonly used, and their corresponding hydrochloride salts are formed during the reaction.
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Bis-sulfonated byproduct: When reacting with primary amines (R-NH₂), a common side product is the bis-sulfonated species, R-N(SO₂CH₂CH₂OCH₃)₂.
Q2: How do I safely and effectively quench unreacted this compound after the reaction?
A2: Unreacted this compound should be quenched before workup to prevent its hydrolysis to the corresponding sulfonic acid during aqueous extraction, which can complicate purification. A common method is to add a small amount of a simple, volatile secondary amine, such as morpholine or piperidine, at the end of the reaction. This will react with the excess sulfonyl chloride to form a sulfonamide that can be easily removed during purification. Alternatively, slow addition of water or an aqueous base solution will hydrolyze the unreacted sulfonyl chloride.[1]
Q3: My desired product appears to be water-soluble, leading to low yields during aqueous workup. What can I do?
A3: If your product, a sulfonamide or sulfonate ester derived from this compound, exhibits some water solubility due to the methoxyethyl group, you can minimize losses by:
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Back-extracting the aqueous layers: After the initial separation, re-extract the aqueous layer with your organic solvent (e.g., dichloromethane or ethyl acetate) to recover dissolved product.
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Using brine washes: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to "salt out" the organic product from the aqueous phase.
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Avoiding aqueous workup: Consider using scavenger resins. These are solid-supported reagents that react with excess electrophiles or acids, which can then be removed by simple filtration.[1]
Q4: I am seeing a persistent acidic impurity in my purified product. What is it and how can I remove it?
A4: This is most likely 2-methoxyethanesulfonic acid, resulting from the hydrolysis of the starting sulfonyl chloride.[1] It can often be carried through the purification process. To remove it, ensure a thorough wash of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) during the workup. This will deprotonate the sulfonic acid, forming a water-soluble salt that will partition into the aqueous phase.[1]
Q5: My flash column chromatography is not providing good separation. What can I do to improve it?
A5: To improve the resolution of your column chromatography:
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Optimize your solvent system: Use thin-layer chromatography (TLC) to find a solvent system where your desired product has an Rf value between 0.2 and 0.3.[2]
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Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.
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Dry loading: Instead of dissolving your crude product in a solvent and loading it onto the column, adsorb it onto a small amount of silica gel and then add the dried powder to the top of your column.[2] This often results in sharper bands and better separation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of sulfonamide/sulfonate ester | Incomplete reaction. | Monitor the reaction by TLC. Consider increasing the reaction time or temperature if starting material remains. |
| Hydrolysis of this compound. | Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product loss during workup. | If the product is water-soluble, minimize aqueous washes and back-extract the aqueous layers. Consider using a scavenger resin to avoid aqueous workup.[1] | |
| Multiple spots on TLC after reaction with a primary amine | Formation of bis-sulfonated byproduct. | Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution at 0 °C. The bis-sulfonated product is typically less polar and can be separated by column chromatography. |
| Oily product that is difficult to crystallize | Presence of impurities. | Purify the crude product by flash column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent. | Screen a variety of solvent systems. A combination of a solvent in which the compound is soluble and a non-solvent in which it is insoluble is often effective. | |
| Emulsion formation during aqueous workup | High concentration of reagents or impurities. | Add brine to the separatory funnel to help break the emulsion. Filtering the mixture through a pad of celite can also be effective. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Sulfonamide/Sulfonate Ester Synthesis
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Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted this compound and neutralize any acid produced.
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Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Shake the funnel gently to partition the product into the organic layer.
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Separation: Allow the layers to separate and drain the organic layer.
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Washing: Wash the organic layer sequentially with:
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1 M HCl (if a tertiary amine base like triethylamine was used) to remove the excess base.
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Saturated aqueous NaHCO₃ to remove any remaining 2-methoxyethanesulfonic acid.[1]
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Water.
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Brine to help remove water from the organic layer.
-
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold. Common solvents for sulfonamides include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography
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Solvent System Selection: Use TLC to determine an appropriate eluent system that gives the desired product an Rf value of approximately 0.2-0.3.[2] A common starting point for sulfonamides is a mixture of hexanes and ethyl acetate.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to dryness. Carefully add the sample to the top of the packed column.
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Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can be used for better separation of closely related compounds.
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Fraction Collection: Collect the eluting solvent in fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the purified product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Illustrative Recrystallization Data for a Representative N-Aryl-2-methoxyethanesulfonamide
| Recrystallization Solvent System | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Ethanol/Water | 85% | 98% | 75% |
| Isopropanol | 85% | 97% | 70% |
| Ethyl Acetate/Hexanes | 85% | 99% | 80% |
Note: This data is illustrative for a representative compound and may vary depending on the specific substrate.
Table 2: Illustrative Flash Column Chromatography Data for a Representative N-Alkyl-2-methoxyethanesulfonamide
| Eluent System (Hexanes:Ethyl Acetate) | Rf of Product | Rf of Impurity (e.g., bis-sulfonated) | Purity after Chromatography (by NMR) |
| 4:1 | 0.25 | 0.40 | >99% |
| 3:1 | 0.35 | 0.55 | >99% |
| 2:1 | 0.50 | 0.70 | 98% |
Note: This data is illustrative and the optimal conditions will depend on the specific product and impurities.
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for low reaction yields.
References
Preventing hydrolysis of 2-Methoxy-1-ethanesulfonyl Chloride during reactions
Welcome to the technical support center for 2-Methoxy-1-ethanesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolysis during chemical reactions and to troubleshoot common issues encountered in the laboratory.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of this compound, with a focus on preventing its degradation due to hydrolysis.
Issue 1: Low or No Yield of the Desired Product
Low or non-existent yields are frequently traced back to the decomposition of this compound via hydrolysis.
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Observation: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture shows the presence of a highly polar byproduct, corresponding to 2-methoxyethanesulfonic acid, and unreacted starting material.
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Root Cause: Presence of water in the reaction medium. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, which leads to the formation of the corresponding sulfonic acid.[1][2]
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Solution: Implement rigorous anhydrous techniques throughout the experimental setup.
| Parameter | Standard Protocol | Enhanced Anhydrous Protocol |
| Glassware | Air-dried or acetone-rinsed. | Oven-dried at >120°C for several hours and cooled under an inert atmosphere or in a desiccator. |
| Solvents | Reagent-grade solvents from a recently opened bottle. | Freshly distilled from an appropriate drying agent (e.g., CaH₂ for chlorinated solvents) or commercially available anhydrous solvents stored over molecular sieves. |
| Reagents | Used as received. | Dried before use if hygroscopic. Ensure the amine base is anhydrous. |
| Atmosphere | Reaction performed open to the air or with a drying tube. | Reaction performed under a positive pressure of an inert gas (e.g., Nitrogen or Argon) using a Schlenk line or a balloon. |
Issue 2: Formation of an Alkyl Chloride Byproduct
In reactions with alcohols, the formation of an alkyl chloride corresponding to the alcohol starting material can sometimes be observed.
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Observation: Mass spectrometry or NMR analysis confirms the presence of an alkyl chloride in the product mixture.
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Root Cause: The chloride ion (Cl⁻), generated from the sulfonyl chloride, can act as a nucleophile and displace the newly formed 2-methoxyethanesulfonate ester, particularly at elevated temperatures.[1]
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Solution:
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Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize this side reaction.[1]
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Alternative Reagent: If the problem persists, consider using 2-methoxyethanesulfonic anhydride, which does not produce a chloride byproduct.
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Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during a reaction?
A1: The primary cause of degradation is hydrolysis, which is the reaction of the sulfonyl chloride with water.[2] This reaction is typically rapid and results in the formation of the inactive 2-methoxyethanesulfonic acid and hydrochloric acid (HCl).[2]
Q2: How can I confirm that hydrolysis of my this compound has occurred?
A2: The most common indicator is the presence of the corresponding sulfonic acid in your reaction mixture, which can be detected by techniques like TLC (as a baseline spot) or LC-MS. You may also observe the evolution of HCl gas if a significant amount of hydrolysis occurs.
Q3: What are the optimal storage conditions for this compound to prevent hydrolysis?
A3: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry place.[3] Avoid exposure to ambient moisture.
Q4: Can I use a proton sponge or a non-nucleophilic base to prevent side reactions?
A4: Yes, using a non-nucleophilic base, such as 2,6-lutidine or a proton sponge, can be advantageous. These bases will scavenge the HCl generated during the reaction without competing with the primary nucleophile, potentially leading to a cleaner reaction profile.
Q5: My reaction mixture turned cloudy upon the addition of this compound. Is this a sign of a problem?
A5: Not necessarily. If you are using an amine base (like triethylamine or pyridine), the cloudiness is likely due to the precipitation of the amine hydrochloride salt. This is an expected consequence of the reaction and indicates that the reaction is proceeding.
Hydrolysis Mechanism and Prevention Workflow
The following diagrams illustrate the hydrolysis pathway and a recommended workflow to minimize it.
References
Optimizing reaction conditions (temperature, solvent, base) for 2-Methoxy-1-ethanesulfonyl Chloride
Welcome to the technical support center for 2-Methoxy-1-ethanesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in reactions with this compound?
A1: Low yields in reactions involving this compound typically stem from several key factors:
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Moisture Contamination: This reagent is highly sensitive to moisture, which can lead to hydrolysis of the sulfonyl chloride to the unreactive 2-methoxyethanesulfonic acid. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not efficiently neutralize the HCl generated during the reaction, potentially leading to side reactions. Conversely, an overly strong base might promote unwanted elimination or decomposition pathways.
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Suboptimal Reaction Temperature: Temperature control is vital. Reactions performed at excessively high temperatures can lead to increased side product formation and decomposition. Conversely, temperatures that are too low may result in a sluggish or incomplete reaction.
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Purity of Starting Materials: The purity of the substrate, this compound, base, and solvent is crucial for a clean reaction and high yield.
Q2: How should I store and handle this compound?
A2: this compound is moisture-sensitive and corrosive. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols. Handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: What are some suitable solvents and bases for reactions with this compound?
A3: Common solvents that provide good solubility and are relatively inert under the reaction conditions include:
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Dichloromethane (DCM)
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Tetrahydrofuran (THF)
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Acetonitrile
Frequently used non-nucleophilic bases to scavenge the HCl byproduct include:
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Triethylamine (TEA)
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N,N-Diisopropylethylamine (DIPEA)
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Pyridine
The optimal choice will depend on the specific substrate and desired reaction outcome.
Q4: Can the 2-methoxyethyl group cleave under typical reaction conditions?
A4: Ethers are generally stable functional groups.[1] Under the typical basic or mildly acidic workup conditions used for sulfonyl chloride reactions, the 2-methoxyethyl ether linkage is expected to be stable. However, prolonged exposure to strong acids can lead to ether cleavage.[2][3][4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive this compound due to hydrolysis. 2. Reaction temperature is too low. 3. Insufficient amount or activity of the base. | 1. Use a fresh bottle of the reagent. Ensure all glassware, solvents, and other reagents are rigorously dried. 2. Gradually increase the reaction temperature (e.g., from 0 °C to room temperature) and monitor progress by TLC or LC-MS. 3. Use a slight excess of a suitable non-nucleophilic base (e.g., 1.2-1.5 equivalents). Ensure the base is pure and dry. |
| Formation of a Polar Byproduct (Baseline Spot on TLC) | Hydrolysis of this compound to 2-methoxyethanesulfonic acid. | Improve anhydrous techniques. Dry solvents over appropriate drying agents, oven-dry glassware, and maintain a positive pressure of an inert gas. |
| Multiple Product Spots on TLC | 1. Formation of undesired side products. 2. In the case of primary amines, double sulfonylation may occur. | 1. Re-evaluate the choice of base and solvent. Consider running the reaction at a lower temperature. 2. Use a controlled stoichiometry, often with the amine as the limiting reagent. Add the sulfonyl chloride dropwise to the amine solution. |
| Difficult Purification (Co-eluting Impurities) | The polarity of the product and impurities are very similar. | 1. Optimize the solvent system for column chromatography. A shallow gradient may be necessary. 2. Consider a different purification technique, such as recrystallization or preparative HPLC. 3. An acidic or basic wash during the workup may help remove certain impurities. |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.1-1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1-1.2 eq) in the anhydrous solvent to the reaction mixture dropwise.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize representative reaction conditions for the use of this compound as found in the literature. Note that yields are highly substrate-dependent.
Table 1: Reaction of this compound with Amines
| Substrate | Base | Solvent | Temperature | Time | Reference |
| 5-chloro-6-((4-chloro-3-fluorophenoxy)methyl)benzo[d]isoxazol-3-amine | Triethylamine (3.0 eq) | DCM | 0 °C to RT | 2 h | [1] |
| Substituted 3,8-diazabicyclo[3.2.1]octane derivative | DIEA (1.7 eq) | THF | RT | 2 h | [6] |
| 5-chloro-6-((3,4-dichlorophenoxy)methyl)benzo[d]isoxazol-3-amine | Pyridine | Pyridine | 0 °C to RT | 16 h | [2] |
Table 2: Recommended Solvents and Bases
| Solvent | Advantages | Considerations |
| Dichloromethane (DCM) | Good solubility for a wide range of substrates. Easy to remove under reduced pressure. | Chlorinated solvent, requires proper handling and disposal. Must be anhydrous. |
| Tetrahydrofuran (THF) | Good alternative, especially for less polar substrates. | Must be rigorously dried (e.g., over Na/benzophenone). Can form peroxides. |
| Acetonitrile | Polar aprotic solvent, can be effective. | Must be anhydrous. May favor Sₙ2 side reactions in some cases. |
| Base | Advantages | Considerations |
| Triethylamine (TEA) | Common, inexpensive, and effective for scavenging HCl. | Can sometimes be nucleophilic. Can form insoluble salts that may complicate stirring. |
| N,N-Diisopropylethylamine (DIPEA) | More sterically hindered and less nucleophilic than TEA. | More expensive than TEA. |
| Pyridine | Can also act as a solvent. | Can be nucleophilic and may lead to side reactions. Strong odor. |
Visualizations
References
Technical Support Center: Troubleshooting Incomplete Sulfonylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during sulfonylation reactions. Below you will find troubleshooting guides in a question-and-answer format, quantitative data for reaction optimization, detailed experimental protocols, and a workflow diagram to guide your experimental troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during sulfonylation reactions, offering potential causes and solutions.
Issue 1: Low or No Conversion of Starting Material
Q: My sulfonylation reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the common causes and how can I improve the conversion?
A: Incomplete conversion in sulfonylation reactions can stem from several factors, ranging from the reactivity of your starting materials to the reaction conditions. Here are some of the most common culprits and suggested troubleshooting steps:
-
Insufficient Reactivity of the Substrate: Alcohols and amines, especially those that are sterically hindered or electron-deficient, can be poor nucleophiles.[1]
-
Solution: For unreactive alcohols, consider an activation strategy. This can involve converting the alcohol to a more reactive intermediate.[2] Using a more reactive sulfonylating agent, such as a sulfonyl anhydride or a more electrophilic sulfonyl chloride (e.g., nosyl chloride), can also improve conversion. For less nucleophilic anilines, stronger bases or catalytic systems may be necessary to facilitate the reaction.[3]
-
-
Steric Hindrance: Bulky groups on either the nucleophile (alcohol or amine) or the sulfonyl chloride can physically block the reaction site, slowing down or preventing the reaction.[4][5][6]
-
Solution: If steric hindrance is suspected on the substrate, using a less bulky sulfonylating agent like methanesulfonyl chloride (mesyl chloride) instead of p-toluenesulfonyl chloride (tosyl chloride) may be beneficial.[7] Conversely, if the sulfonylating agent is highly hindered, a smaller nucleophile will react more readily. In some cases, increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[4]
-
-
Inappropriate Base: The choice of base is critical. It serves to neutralize the HCl byproduct and can also act as a catalyst.[8]
-
Solution: For sterically hindered substrates, a non-nucleophilic, sterically unhindered base like pyridine or DMAP is often preferred.[7][9] Triethylamine (TEA) is a common and cost-effective choice, but for challenging reactions, stronger, non-nucleophilic bases like DBU or a catalytic amount of a more potent nucleophilic catalyst (e.g., DMAP) can be employed.[10]
-
-
Reagent Instability: Sulfonyl chlorides are susceptible to hydrolysis and can decompose in the presence of moisture.[4][11][12] Thionyl chloride, sometimes used in the preparation of sulfonyl chlorides, is also thermally unstable.[13]
-
Solution: Ensure all glassware is thoroughly dried before use and that anhydrous solvents are used.[14] It is also advisable to use freshly opened or properly stored sulfonyl chlorides. If you suspect decomposition, the purity of the sulfonyl chloride can be checked by NMR or titration.
-
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of my desired sulfonated compound. What are the likely side reactions and how can I minimize them?
A: The formation of byproducts is a common issue in sulfonylation. Identifying the side products is the first step to mitigating their formation.
-
Formation of Alkyl Chlorides: A common side reaction is the conversion of the alcohol to the corresponding alkyl chloride.[3]
-
Solution: This is often promoted by the chloride ion generated during the reaction. Using a sulfonylating agent that does not produce chloride ions, such as a sulfonic anhydride, can eliminate this side product. Alternatively, adding a chloride scavenger or using a base that effectively sequesters the chloride ion can be beneficial.
-
-
Polysulfonylation: With substrates containing multiple reactive sites, or with highly reactive anilines, multiple sulfonylation can occur.[15]
-
Solution: To avoid polysulfonylation, carefully control the stoichiometry of the sulfonylating agent, using only a slight excess (1.05-1.2 equivalents).[15] Adding the sulfonylating agent slowly to the reaction mixture at a low temperature can also help to prevent localized high concentrations that favor multiple additions. Protecting other reactive functional groups on your substrate is another effective strategy.
-
-
Elimination Reactions: For secondary and tertiary alcohols, elimination to form an alkene can be a competing side reaction, especially at higher temperatures.
-
Solution: Running the reaction at lower temperatures can favor the substitution reaction over elimination. The choice of a non-hindered base can also minimize elimination.
-
Issue 3: Difficulty in Monitoring Reaction Progress
Q: I am unsure if my reaction has gone to completion. How can I effectively monitor the progress of my sulfonylation reaction?
A: Real-time monitoring of your reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times or excessive heating.[14]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of your starting material and the appearance of your product.[16][17]
-
How to: Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system. The consumption of the starting material and the formation of a new spot corresponding to the product can be visualized under UV light (for aromatic compounds) or by using a chemical stain like potassium permanganate (for alcohols) or ninhydrin (for amines).[16]
-
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, HPLC or LC-MS can be used.[18]
-
How to: A small aliquot of the reaction mixture is quenched, diluted, and injected into the instrument. This allows for the accurate determination of the relative concentrations of starting materials, products, and any side products.
-
Quantitative Data on Sulfonylation Reactions
The following table summarizes typical reaction conditions and yields for the sulfonylation of various alcohols. This data can serve as a starting point for optimizing your own reactions.
| Substrate (Alcohol) | Sulfonylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 1-Octanol (Primary) | TsCl (1.2) | Pyridine | CH₂Cl₂ | 0 - RT | 4 | >95 | [19] |
| 1-Octanol (Primary) | MsCl (1.2) | Et₃N (1.5) | CH₂Cl₂ | 0 | 4 | >95 | [20] |
| 3-Octanol (Secondary) | TsCl (1.2) | KOH (1.5) / N,N-Dimethylbenzylamine (0.1) | Water/Toluene | 10 | 2 | 93 | [21][22][23] |
| 3-Octanol (Secondary) | MsCl (1.2) | KOH (1.5) / Et₃N (0.1) | Water/Toluene | 10 | 1 | 91 | [21][22][23] |
| Diacetonide glucofuranose (Hindered Secondary) | TsCl (1.2) | 1-Methylimidazole (0.2) / Et₃N (1.5) | CH₂Cl₂ | RT | 4.5 | 92 | [9][24] |
| Benzyl Alcohol | TsCl (1.5) | Et₃N (1.5) / DMAP (0.2) | CH₂Cl₂ | 0 - 15 | 12 | 85 (as chloride) | [3] |
Detailed Experimental Protocols
Protocol 1: Mesylation of a Primary Alcohol (e.g., 1-Octanol)
Materials:
-
1-Octanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1-octanol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (10 volumes relative to the alcohol).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise via a dropping funnel over 10-15 minutes, ensuring the temperature remains at 0 °C.[25]
-
Stir the reaction mixture at 0 °C for 4 hours. If TLC analysis shows incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.[20]
-
Monitor the reaction progress by TLC (see Protocol 3).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
Purify the product by column chromatography if necessary.
Protocol 2: Tosylation of a Sterically Hindered Secondary Alcohol
Materials:
-
Sterically hindered secondary alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
1-Methylimidazole (MI)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 eq.) in anhydrous dichloromethane.
-
Add 1-methylimidazole (0.2 eq.) and triethylamine (1.5 eq.) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. For highly hindered alcohols, the reaction may take several hours.[9][24]
-
Upon completion, quench the reaction with deionized water.
-
Work up the reaction as described in Protocol 1 (steps 9-12).
-
Purify the resulting tosylate by column chromatography.
Protocol 3: Monitoring a Sulfonylation Reaction by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Capillary spotters
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ninhydrin)
-
Heat gun or hot plate
Procedure:
-
Prepare the TLC developing chamber by adding the chosen eluent to a depth of about 0.5 cm. Close the lid and allow the chamber to saturate.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin). Mark three lanes on this line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Using a capillary spotter, apply a small spot of a dilute solution of your starting alcohol or amine onto the SM and Co lanes.
-
Carefully withdraw a small aliquot from your reaction mixture and spot it onto the RM and Co lanes.
-
Place the TLC plate in the developing chamber, ensuring the origin line is above the eluent level. Close the lid.
-
Allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. Aromatic compounds will appear as dark spots. Circle the visible spots with a pencil.
-
If your compounds are not UV-active, use a chemical stain. For example, dip the plate in a potassium permanganate solution and gently heat to visualize spots for alcohols (which will appear as yellow/brown spots on a purple background). For amines, a ninhydrin stain can be used.[16]
-
Compare the spots in the RM lane to the SM lane. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting incomplete sulfonylation reactions.
Caption: Troubleshooting workflow for incomplete sulfonylation reactions.
References
- 1. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Activating Unreactive Substrates The Role of Secondary Interactions [lyon.ecampus.com]
- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. Unusual steric effects in sulfonyl transfer reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. scribd.com [scribd.com]
- 22. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 25. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
Impact of reagent purity on 2-Methoxy-1-ethanesulfonyl Chloride reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the use of 2-Methoxy-1-ethanesulfonyl Chloride in chemical reactions. Proper handling and awareness of reagent purity are critical for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they arise?
A1: The most common impurities in this compound are typically residual starting materials from its synthesis and degradation products. The synthesis generally involves the reaction of 2-methoxyethanol with a chlorinating agent (e.g., sulfuryl chloride or thionyl chloride). Therefore, potential impurities include:
-
2-Methoxyethanol: Unreacted starting material.
-
2-Methoxyethanesulfonic Acid: Formed from the hydrolysis of this compound upon exposure to moisture.[1][2]
-
Residual Chlorinating Agent and Byproducts: Traces of reagents like thionyl chloride or sulfuryl chloride and their byproducts may be present if not completely removed during purification.
Q2: My reaction with this compound is giving a low yield. What are the likely causes related to reagent purity?
A2: Low yields in reactions involving this compound are frequently linked to the purity of the reagent and other reaction components. The primary culprit is often moisture, which leads to the hydrolysis of the sulfonyl chloride to the unreactive 2-methoxyethanesulfonic acid.[1][2] Other factors include:
-
Presence of Water: Moisture in the solvent, amine, or base will rapidly degrade the sulfonyl chloride.
-
Purity of the Amine: The amine reactant can absorb carbon dioxide from the atmosphere to form carbamates, which can interfere with the reaction.
-
Purity of the Solvent and Base: Using non-anhydrous solvents or bases can introduce water into the reaction.
Q3: How can I assess the purity of my this compound?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to identify and quantify impurities. The presence of 2-methoxyethanol and 2-methoxyethanesulfonic acid can be detected by their characteristic signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile impurities.
-
Titration: The amount of hydrolyzable chloride can be determined by titration to assess the concentration of the active sulfonyl chloride.
Q4: What are the ideal storage conditions for this compound?
A4: To maintain its purity and reactivity, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[3] The container should be tightly sealed to prevent exposure to moisture.
Troubleshooting Guide
Issue: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound due to moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[1][2] | Sulfonyl chlorides are highly susceptible to hydrolysis, which renders them unreactive for sulfonylation. |
| Impure amine reactant | Use a freshly opened bottle of the amine or purify it before use. | Amines can react with atmospheric CO₂ to form unreactive carbamates. |
| Incorrect stoichiometry | Carefully re-calculate and measure the molar ratios of reactants. A slight excess of the sulfonyl chloride (1.1-1.2 equivalents) is often beneficial. | An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent. |
| Low reaction temperature | If the reaction is sluggish at room temperature, consider gentle heating and monitor the progress by TLC or LC-MS. | Some sulfonylation reactions require thermal energy to proceed at a reasonable rate. |
Issue: Formation of Multiple Products/Side Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Bis-sulfonylation of primary amines | Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C).[4] | Slow addition helps to control the reaction rate and minimize the formation of the di-substituted product. |
| Reaction with residual 2-methoxyethanol impurity | Purify the this compound by distillation before use. | The presence of the starting alcohol can lead to the formation of a sulfonate ester byproduct. |
Data Presentation
The purity of this compound has a significant impact on the yield of subsequent reactions. The following table illustrates the hypothetical effect of water impurity on the yield of a typical sulfonamide formation reaction.
| Purity of this compound (%) | Water Impurity (%) | Hypothetical Sulfonamide Yield (%) |
| 99 | 1 | 90 |
| 95 | 5 | 75 |
| 90 | 10 | 60 |
| 80 | 20 | 40 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary or secondary amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.1 eq.) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
The product, this compound, will show characteristic peaks.
-
Impurity - 2-methoxyethanol: Look for a characteristic singlet for the methoxy group and triplets for the ethyl group at chemical shifts different from the product.
-
Impurity - 2-methoxyethanesulfonic acid: The presence of this impurity will be indicated by a broad peak for the acidic proton and shifts in the adjacent methylene protons.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Impact of water impurity on reaction pathways.
References
Technical Support Center: Workup Procedures for 2-Methoxy-1-ethanesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-1-ethanesulfonyl Chloride. The following information is designed to address specific issues that may be encountered during the workup of reactions involving this reagent.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide will help you navigate and resolve issues that may arise during the workup of your this compound reaction.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion before workup. 2. Hydrolysis of this compound: The reagent is sensitive to moisture and may have degraded.[1] 3. Product Loss During Extraction: The product may have poor solubility in the chosen organic solvent or may be partially soluble in the aqueous phase. 4. Incorrect Stoichiometry: An improper ratio of reactants and reagents can lead to low conversion. | 1. Monitor Reaction Progress: Before quenching, check the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material has been consumed. 2. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Optimize Extraction: Perform multiple extractions with the organic solvent. If the product is suspected to be in the aqueous layer, you can try to back-extract with a different solvent or saturate the aqueous layer with brine to decrease the polarity. 4. Verify Calculations: Double-check the molar equivalents of all reactants and reagents. |
| Presence of Starting Material in Final Product | 1. Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to go to completion. 2. Inefficient Quenching of Excess Amine/Alcohol: The starting nucleophile may persist through the workup. | 1. Optimize Reaction Conditions: Increase the reaction time or consider a moderate increase in temperature, while monitoring for potential side product formation. 2. Acidic Wash: If your product is stable to acid, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove unreacted amine into the aqueous phase. |
| Formation of Oily or Intractable Product | 1. Residual Solvent: Incomplete removal of high-boiling point solvents (e.g., DMF, DMSO). 2. Formation of Salts: Byproduct salts (e.g., triethylammonium chloride) may not have been fully removed. 3. Product is Naturally an Oil: The desired product may not be a solid at room temperature. | 1. High-Vacuum Drying: Use a high-vacuum pump to remove residual solvents. An azeotropic distillation with a suitable solvent might also be effective. 2. Thorough Washing: Ensure sufficient washing of the organic layer with water and brine to remove all water-soluble byproducts. 3. Purification: Attempt to purify the oil using column chromatography to isolate the desired product. |
| Multiple Spots on TLC After Workup | 1. Side Reactions: Unwanted side reactions may have occurred. A common side product in reactions with alcohols is the corresponding alkyl chloride. 2. Decomposition: The product may be unstable to the workup conditions (e.g., pH, temperature). | 1. Purification: Isolate the desired product using column chromatography. For future reactions, consider optimizing conditions (e.g., lower temperature, different base) to minimize side product formation. 2. Milder Workup: Use milder quenching and extraction conditions. For example, use a saturated solution of ammonium chloride instead of a strong acid or base. |
Frequently Asked Questions (FAQs)
Q1: How do I properly quench a reaction involving this compound?
A1: The quenching procedure is critical to stop the reaction and remove any unreacted sulfonyl chloride. A common method is the slow, dropwise addition of the reaction mixture to a cold (0 °C) saturated aqueous solution of sodium bicarbonate or water.[2] This should be done carefully as the quenching of sulfonyl chlorides can be exothermic. For reactions with amines, an aqueous solution of the amine itself (e.g., aqueous methylamine) can also be used to quench excess reagent.[2]
Q2: What are the best extraction solvents for products derived from this compound?
A2: The choice of extraction solvent depends on the polarity of your product. Commonly used solvents include ethyl acetate (EtOAc) and dichloromethane (DCM). If your product has a higher polarity, you might consider a solvent mixture, such as DCM with a small amount of methanol. It is always a good practice to check the solubility of your product in different solvents on a small scale first.
Q3: My final product is contaminated with a salt byproduct. How can I remove it?
A3: Salt byproducts, such as triethylammonium chloride if triethylamine is used as a base, are typically removed by washing the organic layer with water and brine. If the salt persists, you can try multiple washes or dissolve the crude product in a suitable organic solvent and filter off the insoluble salt.
Q4: Is it necessary to perform reactions with this compound under an inert atmosphere?
A4: Yes, it is highly recommended. This compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in the desired transformation.[1] Performing the reaction under an inert atmosphere, such as nitrogen or argon, will help to minimize this decomposition and improve the yield and purity of your product.[1]
Q5: How can I purify my final sulfonamide or sulfonate ester product?
A5: The most common method for purifying products from these reactions is silica gel column chromatography. The choice of eluent will depend on the polarity of your product. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point. Recrystallization can also be an effective purification method if your product is a solid.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for the workup of sulfonyl chloride reactions. Note that these are general guidelines and may need to be optimized for your specific substrate and reaction scale.
| Parameter | Typical Range/Value | Notes |
| Quenching Agent | Saturated aq. NaHCO₃, Water, or 1M HCl | The choice depends on the stability of the product and the nature of the byproducts to be removed. |
| Volume of Quenching Agent | 1-2 mL per mmol of sulfonyl chloride | Use enough to fully quench the reaction and dissolve any salts formed. |
| Extraction Solvent | Ethyl Acetate, Dichloromethane | The volume should be sufficient to dissolve the product and form a separable layer. |
| Number of Extractions | 2-3 times | Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. |
| Washing Solutions | Water, Saturated aq. NaCl (Brine) | Washes help to remove water-soluble impurities and salts. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Used to remove residual water from the organic layer before solvent evaporation. |
Experimental Protocols
Protocol 1: General Quenching and Extraction Procedure
-
Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction flask in an ice-water bath to 0 °C.
-
Quench the Reaction: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate dropwise to the stirred reaction mixture. Continue the addition until gas evolution ceases. Alternatively, the reaction mixture can be added portion-wise to a separate flask containing the cold quenching solution.
-
Dilute with Organic Solvent: Add an appropriate organic solvent for extraction (e.g., ethyl acetate).
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract the Aqueous Layer: Drain the aqueous layer and extract it two more times with the same organic solvent.
-
Combine and Wash Organic Layers: Combine all the organic extracts and wash them sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elute the Column: Pass the eluent through the column, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the workup of a this compound reaction.
Caption: A decision tree for troubleshooting low yield in your reaction.
References
Validation & Comparative
A Comparative Guide to 2-Methoxy-1-ethanesulfonyl Chloride and Methanesulfonyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Methoxy-1-ethanesulfonyl Chloride and the widely used methanesulfonyl chloride (MsCl) as reagents in organic synthesis. The objective is to evaluate their performance, supported by available experimental data, to aid in the selection of the appropriate reagent for specific synthetic applications.
Introduction
Sulfonyl chlorides are a critical class of reagents in organic chemistry, primarily utilized for the conversion of alcohols to sulfonates, which are excellent leaving groups, and for the synthesis of sulfonamides, a common functional group in many pharmaceuticals. Methanesulfonyl chloride is the most common and well-studied of these reagents. This compound, a structurally related analogue, offers potential modifications in reactivity, solubility, and other physicochemical properties due to the presence of a methoxy group. This guide will delve into a side-by-side comparison of these two reagents.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both sulfonyl chlorides is presented below. These properties can influence their handling, reactivity, and suitability for different reaction conditions.
| Property | This compound | Methanesulfonyl Chloride (MsCl) |
| CAS Number | 51517-01-2 | 124-63-0[1] |
| Molecular Formula | C₃H₇ClO₃S[2] | CH₃ClO₂S[1] |
| Molecular Weight | 158.60 g/mol [2] | 114.54 g/mol [1] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid[1] |
| Boiling Point | 191.6 °C at 760 mmHg[2] | 161 °C at 730 mmHg[1] |
| Reactivity | Reacts with nucleophiles such as amines and alcohols. | Highly reactive with water, alcohols, and amines.[1] |
| Solubility | Soluble in polar organic solvents. | Soluble in polar organic solvents.[1] |
Performance in Synthesis: A Comparative Analysis
The primary applications of both reagents in synthesis are the formation of sulfonamides from amines and sulfonate esters (mesylates) from alcohols.
Sulfonamide Synthesis
The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides.
Experimental Data:
| Reagent | Amine Substrate | Base/Solvent | Reaction Conditions | Yield | Reference |
| This compound | Ammonium Hydroxide | Water | 20 °C, 3 hours | 46% | --INVALID-LINK--[3] |
| Methanesulfonyl Chloride | Aniline | Pyridine | 0-25 °C | ~100% | --INVALID-LINK--[4] |
| Methanesulfonyl Chloride | Aniline | Triethylamine/THF | Room temperature, 6 hours | 86% | --INVALID-LINK--[4] |
Discussion:
A direct comparison of yields is challenging due to the different amine substrates and reaction conditions. However, the available data indicates that this compound is a viable reagent for sulfonamide synthesis. The 46% yield with aqueous ammonia suggests moderate reactivity. In contrast, methanesulfonyl chloride is known to provide high to excellent yields with a variety of amines under standard conditions.
The presence of the 2-methoxy group in this compound may influence its reactivity. The ether oxygen could potentially have a slight electron-withdrawing inductive effect, which might enhance the electrophilicity of the sulfur atom. Conversely, the increased steric bulk compared to the methyl group in methanesulfonyl chloride could hinder its approach to the nucleophile. Further studies are required to delineate these effects.
Mesylate Formation from Alcohols
The conversion of alcohols to mesylates is a key transformation that activates the hydroxyl group, turning it into an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.
Experimental Data:
Typical Reaction Conditions for Methanesulfonyl Chloride:
| Alcohol Type | Base | Solvent | Temperature | Typical Yield |
| Primary | Triethylamine | Dichloromethane (DCM) | 0 °C to RT | >90% |
| Secondary | Triethylamine | Dichloromethane (DCM) | 0 °C to RT | >90% |
Discussion on this compound in Mesylation:
While specific data is lacking, it is reasonable to assume that this compound will react with alcohols in a similar manner to methanesulfonyl chloride to form the corresponding 2-methoxyethanesulfonates. The resulting sulfonate would also be expected to be a good leaving group. The ether functionality in the resulting sulfonate may offer altered solubility properties to the molecule, which could be advantageous in certain synthetic contexts, particularly in drug development where physicochemical properties are critical.
Experimental Protocols
Synthesis of 2-Methoxyethane-1-sulfonamide
Protocol adapted from ChemicalBook: [3]
-
To the residue obtained from the reaction of 1-bromo-2-methoxyethane and sodium sulfite followed by treatment with thionyl chloride and DMF, add a 25% aqueous ammonia solution (10 mL).
-
Stir the mixture at room temperature for 3 hours.
-
Evaporate the solvent under reduced pressure.
-
Add chloroform to the residue and filter off any insoluble material.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate = 3/7) to yield 2-methoxyethanesulfonamide.
General Procedure for Mesylation of a Primary Alcohol with Methanesulfonyl Chloride
Protocol adapted from Organic Synthesis: [4]
-
Dissolve the primary alcohol (1 equivalent) in dry dichloromethane (DCM, 10 volumes) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers successively with water (2 x 10 volumes) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired mesylate.
Visualizing Reaction Pathways and Logic
The following diagrams, generated using Graphviz, illustrate the general synthetic pathways and a logical workflow for reagent selection.
Caption: General reaction scheme for sulfonamide synthesis.
Caption: General reaction scheme for mesylate formation.
Caption: Logical workflow for reagent selection.
Conclusion
Methanesulfonyl chloride remains the benchmark reagent for the synthesis of methanesulfonates and methanesulfonamides due to its high reactivity, broad applicability, and extensive documentation in the scientific literature, consistently providing high yields.
This compound is a viable, albeit less studied, alternative. The available data confirms its utility in sulfonamide synthesis. The introduction of a 2-methoxyethyl group in place of a methyl group may offer advantages in modulating the physicochemical properties of the final products, a factor of significant interest in drug discovery and development. However, the current lack of comprehensive, comparative data necessitates a case-by-case evaluation and potential optimization of reaction conditions when considering its use. For applications where high, predictable yields and well-established protocols are paramount, methanesulfonyl chloride is the more reliable choice. For exploratory synthesis where modification of molecular properties is a key objective, this compound presents an interesting option that warrants further investigation.
References
A Researcher's Guide to Validating the Structure of 2-Methoxy-1-ethanesulfonyl Chloride Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of reactive intermediates like 2-Methoxy-1-ethanesulfonyl Chloride and its derivatives is paramount. This guide provides a comparative overview of key analytical methods, offering experimental data and detailed protocols to ensure accurate structural validation.
The reactivity of the sulfonyl chloride functional group presents unique challenges in structural analysis. A multi-pronged approach employing several complementary analytical techniques is often necessary for unambiguous structure elucidation and purity assessment. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Chromatographic Methods (GC-MS and HPLC), and X-ray Crystallography for the characterization of this compound derivatives.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of this compound derivatives. Each method provides unique insights into the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[1][2]
Expected ¹H and ¹³C NMR Data for this compound:
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration |
| O-CH ₃ | 3.3 - 3.5 | s | 3H |
| S-CH ₂- | 3.7 - 3.9 | t | 2H |
| -CH ₂-O | 3.9 - 4.1 | t | 2H |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | ||
| O-C H₃ | 58 - 60 | ||
| S-C H₂- | 55 - 58 | ||
| -C H₂-O | 68 - 72 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a suitable deuterated aprotic solvent, such as chloroform-d (CDCl₃) or acetone-d₆, to the NMR tube.[1] Aprotic solvents are crucial due to the reactivity of sulfonyl chlorides.[1]
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
For ¹³C NMR, a proton-decoupled sequence is generally used with a 45° pulse width and a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei.
-
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) and coupling constants (J). Determine the chemical shifts of the signals in the ¹³C NMR spectrum. Compare the experimental data with predicted values and known data for similar structures.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and the characterization of impurities.[1]
Expected Fragmentation Pattern for this compound:
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (158.60 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[1]
Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[1] For this compound, fragmentation of the ether side chain is also expected.
| Fragment Ion | m/z (for ³⁵Cl) | Identity |
| [M]⁺ | 158 | Molecular Ion |
| [M+2]⁺ | 160 | Isotope Peak |
| [M-Cl]⁺ | 123 | Loss of Chlorine |
| [M-SO₂]⁺ | 94 | Loss of Sulfur Dioxide |
| [CH₃OCH₂CH₂]⁺ | 59 | Methoxyethyl cation |
| [CH₃O]⁺ | 31 | Methoxide cation |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like this compound, direct infusion or coupling with a gas chromatograph (GC-MS) is suitable.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with known patterns for sulfonyl chlorides and ethers to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[1] For this compound derivatives, IR spectroscopy can confirm the presence of the sulfonyl chloride and ether moieties.
Characteristic IR Absorption Bands for Sulfonyl Chlorides:
| Vibrational Mode | **Wavenumber (cm⁻¹) ** |
| S=O asymmetric stretching | 1365 - 1385 |
| S=O symmetric stretching | 1170 - 1190 |
| S-Cl stretching | 575 - 585 |
| C-O-C stretching (ether) | 1070 - 1150 |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the sulfonyl chloride and ether functional groups to confirm their presence in the molecule.
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound derivatives and for their quantitative analysis, especially in complex mixtures.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the reactivity of sulfonyl chlorides, derivatization into more stable sulfonamides is often performed before GC-MS analysis to prevent degradation in the injector port.[1]
Quantitative Performance of a Validated GC-MS Method for a Sulfonyl Chloride Derivative:
| Parameter | Value |
| Linearity Range | 1.90 - 7.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.44 µg/mL |
| Limit of Quantification (LOQ) | 1.32 µg/mL |
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization:
-
Accurately weigh a known amount of the sulfonyl chloride sample into a vial.
-
Dissolve the sample in an aprotic solvent (e.g., dichloromethane).
-
Add an excess of a primary or secondary amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.
-
Allow the reaction to go to completion.
-
-
Sample Preparation: Dilute the derivatized sample to a suitable concentration for GC-MS analysis.
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Initial temperature of 50 °C (hold for 2 minutes), ramp at 10 °C/min to 280 °C (hold for 5 minutes).[1]
-
MS Parameters: Electron Ionization (EI) at 70 eV with a mass range of m/z 40-550 in full scan mode.[1]
-
-
Data Analysis: Identify the sulfonamide peak in the total ion chromatogram and analyze its mass spectrum to confirm its identity. Calculate the purity based on the relative peak areas of the main peak and any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of sulfonyl chlorides, including those that are non-volatile or thermally labile.[1] Similar to GC, derivatization is often employed to improve detection and chromatographic performance.
Experimental Protocol: HPLC-UV Analysis (with Derivatization)
-
Derivatization: Prepare the sulfonamide derivative as described in the GC-MS protocol.
-
Sample and Standard Preparation:
-
Prepare a series of standard solutions of the purified sulfonamide derivative at known concentrations.
-
Prepare the sample solution of the derivatized product at a concentration within the linear range of the standard curve.
-
-
HPLC Parameters:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and acetonitrile or methanol, often with a buffer to control pH.[1] The specific gradient or isocratic conditions will depend on the derivative.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where the derivative has strong absorbance.
-
-
Data Analysis: Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.
Definitive Structural Confirmation: X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure, including stereochemistry, single-crystal X-ray crystallography is the gold standard.[1] However, a significant challenge is growing a single crystal of sufficient quality, which can be difficult for reactive and non-crystalline compounds.
General Workflow for X-ray Crystallography:
Caption: General workflow for X-ray crystallography.
Comparison of Analytical Methods
| Technique | Information Provided | Advantages | Limitations | Typical Application |
| ¹H & ¹³C NMR | Detailed atomic connectivity and chemical environment. | Non-destructive, provides unambiguous structure. | Requires soluble sample, relatively low sensitivity. | Primary structure elucidation. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, can be coupled with chromatography. | Isomers may not be distinguishable, fragmentation can be complex. | Molecular weight determination and impurity identification. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited structural information. | Rapid confirmation of functional groups. |
| GC-MS | Separation and identification of volatile components. | High resolution and sensitivity. | Requires volatile and thermally stable compounds (or derivatives). | Purity assessment and quantitative analysis of volatile derivatives. |
| HPLC | Separation and quantification of components in a mixture. | Applicable to a wide range of compounds. | Lower resolution than GC for some compounds. | Purity assessment and quantitative analysis of a wide range of derivatives. |
| X-ray Crystallography | Absolute 3D molecular structure. | Provides definitive structural information. | Requires a suitable single crystal, which can be difficult to obtain. | Unambiguous determination of stereochemistry and conformation. |
Logical Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a new this compound derivative.
Caption: Logical workflow for structural validation.
By employing a combination of these analytical techniques and following a logical workflow, researchers can confidently validate the structure and purity of this compound derivatives, ensuring the reliability of their research and development efforts.
References
A Comparative Guide to the 1H and 13C NMR Spectra of 2-Methoxy-1-ethanesulfonyl Chloride and its Alternatives
For researchers and professionals in drug development and chemical synthesis, the accurate structural elucidation of reagents is paramount. Sulfonyl chlorides are a critical class of compounds used extensively in the formation of sulfonamides, sulfonates, and other key functional groups. This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-1-ethanesulfonyl Chloride and compares its spectral features with two common alternatives: Ethanesulfonyl Chloride and 2-Chloroethanesulfonyl Chloride. This comparison, supported by experimental and predicted data, will aid in the rapid identification and quality assessment of these important reagents.
Interpreting the NMR Spectra: A Comparative Analysis
The structural differences between this compound, Ethanesulfonyl Chloride, and 2-Chloroethanesulfonyl Chloride are clearly reflected in their NMR spectra. The presence of the methoxy group in the target compound introduces unique signals and splitting patterns that are absent in the simpler analogs.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound is predicted to show three distinct signals. The methoxy protons (-OCH₃) would appear as a singlet, being the most shielded. The two methylene groups (-CH₂-) adjacent to the sulfonyl chloride and the methoxy group, respectively, would appear as triplets due to coupling with each other. In contrast, Ethanesulfonyl Chloride displays a simple quartet and triplet pattern for its ethyl group. The spectrum of 2-Chloroethanesulfonyl Chloride shows two triplets, both shifted downfield due to the electron-withdrawing effects of the chlorine and sulfonyl chloride groups.
| Compound | Structure | Proton Assignment | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Predicted/Experimental Coupling Constant (J) (Hz) |
| This compound | CH₃OCH₂CH₂SO₂Cl | a (-OCH₃) | ~3.4 | Singlet | N/A |
| b (-OCH₂-) | ~3.8 | Triplet | ~6 | ||
| c (-CH₂SO₂Cl) | ~4.0 | Triplet | ~6 | ||
| Ethanesulfonyl Chloride | CH₃CH₂SO₂Cl | a (-CH₃) | 1.62 | Triplet | 7.4 |
| b (-CH₂SO₂Cl) | 3.69 | Quartet | 7.4 | ||
| 2-Chloroethanesulfonyl Chloride | ClCH₂CH₂SO₂Cl | a (-CH₂Cl) | ~4.0 | Triplet | ~6 |
| b (-CH₂SO₂Cl) | ~4.1 | Triplet | ~6 |
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum of this compound is expected to show three distinct carbon signals. The methoxy carbon (-OCH₃) would be the most shielded. The carbon adjacent to the sulfonyl chloride group (-CH₂SO₂Cl) would be significantly deshielded due to the strong electron-withdrawing effect of the SO₂Cl group. The methylene carbon bonded to the oxygen (-OCH₂-) will also be deshielded, but to a lesser extent. Ethanesulfonyl Chloride and 2-Chloroethanesulfonyl Chloride will each show two carbon signals, with the chemical shifts influenced by the respective substituents.
| Compound | Structure | Carbon Assignment | Predicted/Experimental Chemical Shift (ppm) |
| This compound | CH₃OCH₂CH₂SO₂Cl | a (-OCH₃) | ~59 |
| b (-OCH₂-) | ~70 | ||
| c (-CH₂SO₂Cl) | ~55 | ||
| Ethanesulfonyl Chloride | CH₃CH₂SO₂Cl | a (-CH₃) | ~9 |
| b (-CH₂SO₂Cl) | ~53 | ||
| 2-Chloroethanesulfonyl Chloride | ClCH₂CH₂SO₂Cl | a (-CH₂Cl) | ~44 |
| b (-CH₂SO₂Cl) | ~56 |
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for sulfonyl chlorides.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sulfonyl chloride sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated aprotic solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl Sulfoxide-d₆). The choice of solvent is critical due to the reactivity of sulfonyl chlorides.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a certified reference material) should be added.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
NMR Spectrometer Parameters:
-
¹H NMR:
-
Spectrometer Frequency: 300-500 MHz
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Relaxation Delay: 1-5 seconds
-
Acquisition Time: 2-4 seconds
-
-
¹³C NMR:
-
Spectrometer Frequency: 75-125 MHz
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-10 seconds
-
Acquisition Time: 1-2 seconds
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Workflow for NMR Spectral Interpretation
The process of interpreting NMR spectra to confirm the structure of a molecule like this compound follows a logical progression from sample preparation to final structure elucidation.
Caption: Workflow for the interpretation of NMR spectra of sulfonyl chlorides.
This comprehensive guide provides the necessary data and protocols for the accurate interpretation and comparison of the ¹H and ¹³C NMR spectra of this compound and its common alternatives. By understanding the distinct spectral features of each compound, researchers can confidently identify and utilize these reagents in their synthetic endeavors.
Alternative synthetic routes to sulfonamides without 2-Methoxy-1-ethanesulfonyl Chloride
A Comparative Guide to Alternative Synthetic Routes for N-Substituted Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
N-substituted sulfonamides are a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. The traditional synthesis, reacting a sulfonyl chloride with an amine, while effective, often presents challenges related to the stability, availability, and hazardous nature of sulfonyl chloride precursors.[1][2][3] This guide provides a comparative overview of modern, alternative methodologies for the synthesis of N-substituted sulfonamides that bypass the need for specific or unstable sulfonyl chlorides like 2-Methoxy-1-ethanesulfonyl Chloride, offering milder conditions, broader substrate scope, and improved safety profiles.
Performance Comparison of Synthetic Routes
The following table summarizes key alternative methods for sulfonamide synthesis, providing a comparative look at their starting materials, reagents, typical yields, and primary advantages.
| Method | Starting Materials | Key Reagents/Catalysts | General Reaction Conditions | Typical Yields (%) | Advantages & Disadvantages |
| Direct Sulfonylation of Sulfonic Acids | Sulfonic acids or their salts, Amines | Cyanuric chloride (TCT) or PPh₃/(Tf)₂O[4][5][6] | Mild, Room temperature or Microwave irradiation[5][6] | 80-95%[5][6] | Advantages: Avoids handling unstable sulfonyl chlorides, mild conditions.[5] Disadvantages: May require conversion of sulfonic acid to a salt.[4] |
| One-Pot Synthesis from Thiols | Thiols, Amines | N-Chlorosuccinimide (NCS), H₂O₂/SOCl₂[7][8] | Mild, Room temperature, One-pot[7] | 85-95%[7] | Advantages: Readily available starting materials, operationally simple, environmentally friendly.[7] Disadvantages: Oxidation step may not be compatible with all functional groups. |
| Transition-Metal Catalyzed C-H Amidation | Activated Arenes, Primary Sulfonamides | Fe(NTf₂)₃, NIS, CuI, Cs₂CO₃[9][10] | Elevated temperatures (40-130 °C)[9] | 42-95%[9] | Advantages: Direct functionalization of C-H bonds, avoids pre-functionalized arenes.[10] Disadvantages: Requires specific directing groups or activated arenes, catalyst can be expensive. |
| SO₂ Insertion using Surrogates | Organometallic Reagents (Grignard/Organolithium), Amines | SO₂ surrogate (DABSO) or SO₂ gas, NaOCl[8][11] | Low to room temperature[11] | 70-90%[11] | Advantages: High atom economy, utilizes inexpensive SO₂.[11] Disadvantages: Requires handling of organometallic reagents or gaseous SO₂.[11] |
| From Arylboronic Acids & Nitroarenes | Arylboronic acids, Nitroarenes | K₂S₂O₅, Copper catalyst[12] | Elevated temperatures | Good to Excellent | Advantages: Broad substrate scope and functional group tolerance.[12] Disadvantages: Requires specific coupling partners. |
| Decarboxylative Halosulfonylation | Aromatic Carboxylic Acids, Amines | Copper catalyst, SO₂Cl₂ or SO₂F₂[13][14] | Photochemical conditions (Visible light)[14] | 50-82%[13] | Advantages: Uses readily available carboxylic acids, one-pot procedure.[14] Disadvantages: Requires photochemical setup. |
Workflow for Selecting a Synthetic Route
The choice of synthetic strategy often depends on the availability of starting materials and the chemical nature of the desired sulfonamide. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a sulfonamide synthesis route.
Detailed Experimental Protocols
Below are detailed protocols for key alternative synthetic routes, adapted from the literature.
One-Pot Synthesis from Sulfonic Acids using Cyanuric Chloride
This method provides a mild and efficient one-pot synthesis of sulfonamides from amine-derived sulfonate salts.[5]
-
General Reaction Scheme:
Caption: General scheme for sulfonamide synthesis from sulfonic acids.
-
Procedure: To a solution of the sulfonic acid (1.0 mmol) and the corresponding amine (1.0 mmol) in anhydrous acetonitrile (10 mL), triethylamine (2.2 mmol) is added, and the mixture is stirred for 10 minutes at room temperature. Cyanuric chloride (TCT) (1.2 mmol) is then added, and the reaction is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The residue is diluted with dichloromethane (DCM), washed with water, aqueous Na₂CO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield the pure sulfonamide.[5][6]
One-Pot Synthesis from Thiols using N-Chlorosuccinimide (NCS)
This protocol describes a convenient one-pot synthesis of sulfonamides from thiols under mild conditions.[7]
-
Procedure: In a round-bottom flask, N-chlorosuccinimide (NCS) (5.0 mmol) and tetrabutylammonium chloride (1.0 mmol) are added to a solution of the thiol (1.0 mmol) in acetonitrile/water (3:1, 10 mL). The mixture is stirred at room temperature for 15-30 minutes to facilitate the in-situ formation of the sulfonyl chloride. Subsequently, the desired amine (1.2 mmol) is added to the reaction vessel. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under vacuum, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the desired sulfonamide.[7][8]
Iron- and Copper-Catalyzed One-Pot C-H Amidation
This method allows for the synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides using earth-abundant transition metals.[9][10]
-
Procedure:
-
Iodination Step: In a reaction tube, iron(III) triflimide (0.025 mmol) and N-iodosuccinimide (NIS) (0.600 mmol) are dissolved in 1,2-dichloroethane (0.6 mL). The arene (0.500 mmol) is added, and the mixture is heated to 40 °C for 4 hours.
-
Amidation Step: After cooling to room temperature, the primary sulfonamide (0.750 mmol), copper(I) iodide (0.0500 mmol), cesium carbonate (1.00 mmol), N,N'-dimethylethylenediamine (0.100 mmol), and water (0.4 mL) are added. The mixture is degassed with argon and then heated to 130 °C for 18 hours. After cooling, the reaction is diluted with ethyl acetate, filtered through celite, and concentrated. The residue is purified by column chromatography to yield the diaryl sulfonamide.[9]
-
This guide demonstrates that a multitude of robust and versatile alternatives to classical sulfonamide synthesis exist. By leveraging modern catalytic systems and novel reagents, researchers can circumvent the need for potentially hazardous or inaccessible sulfonyl chlorides, thereby streamlining the synthesis of these vital medicinal compounds.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide [organic-chemistry.org]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to 2-Methoxy-1-ethanesulfonyl Chloride and its Alternatives in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonating agent is a critical step in the synthesis of complex molecules. This guide provides a comprehensive comparison of 2-Methoxy-1-ethanesulfonyl Chloride with two commonly used alternatives: methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). This analysis, supported by available experimental data, aims to assist in making informed decisions for the activation of alcohols and other nucleophiles.
Overview of Sulfonylating Agents
Sulfonyl chlorides are a class of organic compounds widely used to convert poor leaving groups, such as hydroxyl groups in alcohols, into excellent leaving groups, namely sulfonates. This transformation is pivotal for facilitating nucleophilic substitution and elimination reactions. The reactivity and utility of a sulfonyl chloride are significantly influenced by the nature of the organic substituent attached to the sulfonyl group.
This compound is a less common sulfonating agent characterized by a methoxyethyl group. While specific experimental data comparing its performance is scarce in publicly available literature, its structural features suggest potential advantages in terms of solubility and modified reactivity.
Methanesulfonyl Chloride (MsCl) is a simple and highly reactive alkylsulfonyl chloride. It is frequently used to introduce the mesylate (MsO-) group, a good leaving group in a variety of synthetic transformations.
p-Toluenesulfonyl Chloride (TsCl) is an aromatic sulfonyl chloride used to introduce the tosylate (TsO-) group. Tosylates are also excellent leaving groups and are often crystalline solids, which can facilitate purification.
Advantages and Disadvantages
This compound
Potential Advantages:
-
Increased Solubility: The presence of the ether functional group in the methoxyethyl chain is expected to increase the solubility of the sulfonyl chloride in a wider range of organic solvents compared to the more nonpolar tosyl chloride. This could be advantageous in reactions with polar substrates.
-
Modified Reactivity: The electron-withdrawing effect of the ether oxygen might slightly increase the electrophilicity of the sulfur atom compared to methanesulfonyl chloride, potentially leading to faster reaction rates. However, this effect is likely to be less pronounced than that of the aromatic ring in tosyl chloride.
-
Potential for Chelation: The ether oxygen could potentially act as a chelating agent in the presence of metal catalysts, offering unique reactivity or selectivity in certain reactions.
Potential Disadvantages:
-
Limited Availability and Higher Cost: As a less common reagent, this compound is likely to be more expensive and less readily available from commercial suppliers compared to MsCl and TsCl.
-
Lack of Established Protocols: The scarcity of literature precedents means that reaction conditions may need to be optimized for specific substrates.
-
Potential for Side Reactions: The ether linkage might be susceptible to cleavage under harsh acidic or basic conditions, limiting its applicability in certain multi-step syntheses.
Methanesulfonyl Chloride (MsCl)
Advantages:
-
High Reactivity: MsCl is generally more reactive than TsCl, leading to shorter reaction times.
-
Good Solubility: It is soluble in a wide range of common organic solvents.
-
Cost-Effective: Methanesulfonyl chloride is a readily available and relatively inexpensive reagent.
Disadvantages:
-
Formation of a Reactive Intermediate: In the presence of a strong, non-nucleophilic base, MsCl can form a highly reactive sulfene intermediate, which can sometimes lead to side reactions.[1]
-
Product Isolation: Mesylates are often oils or low-melting solids, which can be more challenging to purify compared to crystalline tosylates.[2]
p-Toluenesulfonyl Chloride (TsCl)
Advantages:
-
Crystalline Products: Tosylates are frequently crystalline solids, which simplifies their purification by recrystallization.[2]
-
Well-Established Protocols: A vast body of literature exists detailing the use of TsCl in a wide array of reactions.
-
UV-Active: The aromatic ring in the tosyl group allows for easy visualization of tosylated compounds by UV light on TLC plates.[3]
Disadvantages:
-
Lower Reactivity: TsCl is generally less reactive than MsCl, often requiring longer reaction times or higher temperatures.[3]
-
Steric Hindrance: The bulky tolyl group can sometimes hinder the reaction with sterically congested alcohols.
Quantitative Data Comparison
Table 1: Comparison of Reaction Yields for the Sulfonylation of Benzyl Alcohol
| Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl Chloride | Triethylamine/DMAP | Dichloromethane | 0 to 15 | 12.5 | 95 | [4] |
| p-Toluenesulfonyl Chloride | Pyridine | Pyridine | -10 | 0.25 | High (not specified) | [4] |
| p-Toluenesulfonyl Chloride | Potassium Carbonate | Solid-state (grinding) | Room Temp. | 5 min | High (not specified) | [5] |
| Methanesulfonyl Chloride | Dicyclohexylamine | Acetone | ~25 | 0.33 | High (for nitrobenzyl alcohol) | [6] |
Table 2: General Comparison of Properties
| Property | This compound | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) |
| Molecular Weight | 158.60 g/mol | 114.55 g/mol | 190.65 g/mol |
| Reactivity | Theoretically moderate to high | High | Moderate |
| Solubility | Expected to be good in polar organic solvents | Good in most organic solvents | Good in many organic solvents, less polar than alternatives |
| Product Form | Likely an oil or low-melting solid | Often oils or low-melting solids[2] | Often crystalline solids[2] |
| Cost | Likely high | Low | Low |
Experimental Protocols
General Protocol for the Mesylation of a Primary Alcohol
This protocol is a general procedure for the conversion of a primary alcohol to its corresponding mesylate.
Materials:
-
Primary alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM (approximately 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.
General Protocol for the Tosylation of a Primary Alcohol
This protocol describes a general method for the synthesis of a tosylate from a primary alcohol.
Materials:
-
Primary alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA) and 4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the primary alcohol (1.0 equivalent) and triethylamine (1.5 equivalents) (or pyridine as both base and solvent) in anhydrous DCM at 0 °C, add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
To this stirred solution, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is typically stirred for 4-12 hours and monitored by TLC.
-
Once the reaction is complete, add water to quench the reaction.
-
Separate the organic layer and wash it with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude tosylate can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
A Comparative Benchmarking Guide: 2-Methoxy-1-ethanesulfonyl Chloride Versus Standard Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the selection of appropriate reagents is paramount to achieving desired reaction outcomes with optimal efficiency and yield. Sulfonyl chlorides are a critical class of reagents, pivotal for the introduction of sulfonyl moieties into molecules, most notably in the formation of sulfonamides—a common functional group in a vast array of therapeutic agents. This guide provides a comprehensive benchmark of 2-Methoxy-1-ethanesulfonyl chloride against two industry-standard sulfonyl chlorides: p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). The comparison focuses on their reactivity, stability, and suitability for various applications, supported by detailed experimental protocols and relevant biological pathway visualizations.
Performance Comparison of Sulfonyl Chlorides
The reactivity of sulfonyl chlorides is influenced by both electronic and steric factors. Aromatic sulfonyl chlorides, like TsCl, benefit from the electron-withdrawing nature of the sulfonyl group, which is further influenced by substituents on the aromatic ring. Aliphatic sulfonyl chlorides, such as MsCl and this compound, have different reactivity profiles governed by the alkyl group.
| Parameter | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| Structure | CH₃OCH₂CH₂SO₂Cl | CH₃C₆H₄SO₂Cl | CH₃SO₂Cl |
| Molecular Weight | 158.60 g/mol [1][2] | 190.65 g/mol | 114.55 g/mol |
| Reactivity Trend | Moderate to High | Moderate | High |
| Steric Hindrance | Moderate | High | Low |
| Key Features | Introduction of a flexible, hydrophilic methoxyethyl group. | Forms crystalline tosylates, aiding in purification. The tosyl group is UV-active, simplifying TLC visualization.[3] | Highly reactive due to its small size, leading to faster reaction times.[4] |
| Solubility | Good solubility in a range of organic solvents. | Soluble in many organic solvents. | Soluble in polar organic solvents.[5] |
Note on Reactivity: The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is a crucial factor. Generally, aliphatic sulfonyl chlorides are more reactive than aromatic ones. MsCl, being the smallest and least sterically hindered, is typically the most reactive. The methoxyethyl group in this compound introduces more steric bulk compared to the methyl group in MsCl, which may slightly temper its reactivity. However, the electron-withdrawing effect of the methoxy group's oxygen atom could potentially enhance the electrophilicity of the sulfur atom. TsCl is generally less reactive than aliphatic sulfonyl chlorides due to the steric hindrance of the bulky tolyl group.[3][4]
Experimental Protocols
To provide a framework for a direct, quantitative comparison, the following detailed experimental protocols are outlined. These protocols are designed to be conducted in parallel to ensure a fair and accurate benchmark of the three sulfonyl chlorides.
Experiment 1: Comparative Synthesis of a Model Sulfonamide
Objective: To compare the reaction yield and rate of this compound, TsCl, and MsCl in the synthesis of a model sulfonamide, N-benzyl-methanesulfonamide, N-benzyl-p-toluenesulfonamide, and N-benzyl-2-methoxy-1-ethanesulfonamide.
Materials:
-
Aniline
-
This compound
-
p-Toluenesulfonyl Chloride (TsCl)
-
Methanesulfonyl Chloride (MsCl)
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In three separate, dry round-bottom flasks under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solutions to 0 °C using an ice bath and add pyridine (1.5 equivalents) to each flask.
-
Sulfonyl Chloride Addition: To each flask, add 1.0 equivalent of the respective sulfonyl chloride (this compound, TsCl, or MsCl) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction by TLC and by taking aliquots at regular time intervals (e.g., 30, 60, 120, 240 minutes) for HPLC analysis.
-
Workup: Once the reactions are complete (as determined by the consumption of the starting amine), dilute each reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis and Quantification:
-
Determine the crude yield of each product.
-
Purify the products by column chromatography on silica gel.
-
Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
-
Calculate the final isolated yield for each reaction.
-
Experiment 2: HPLC Method for Kinetic Analysis and Purity Assessment
Objective: To quantitatively determine the reaction kinetics and the purity of the synthesized sulfonamides using HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point. A typical gradient could be:
-
0-20 min: 10% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 90% to 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (adjust based on the UV absorbance of the specific sulfonamides).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Sample Preparation for Kinetic Analysis:
-
At each time point during the reaction, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration appropriate for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
By integrating the peak areas of the starting amine and the sulfonamide product at each time point, a concentration versus time profile can be constructed for each reaction.
-
This data can then be used to determine the reaction rate constants for each sulfonyl chloride, providing a quantitative measure of their relative reactivity.
-
For purity analysis of the final product, dissolve a small amount of the isolated sulfonamide in the mobile phase and inject it into the HPLC. The percentage purity can be calculated from the relative peak areas.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative study.
Logical Relationship of Sulfonyl Chloride Reactivity
Caption: Factors influencing sulfonyl chloride reactivity.
Signaling Pathways and Biological Relevance
Sulfonamides, the products of the reaction between sulfonyl chlorides and amines, are a cornerstone of medicinal chemistry due to their ability to inhibit a variety of enzymes and modulate key signaling pathways. The nature of the "R" group on the sulfonyl chloride can significantly influence the biological activity of the resulting sulfonamide.
Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. While aromatic sulfonamides are more extensively studied, aliphatic sulfonamides have also been shown to be potent and selective inhibitors of CAs, including those from pathogenic bacteria like Vibrio cholerae.[6][7] The methoxyethyl group of this compound could be explored to modulate the pharmacokinetic properties and binding interactions of sulfonamide-based CA inhibitors.
Caption: Inhibition of Carbonic Anhydrase by sulfonamides.
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[8][9] Many small-molecule cancer therapeutics are designed to inhibit the kinase activity of VEGFR-2. Sulfonamide-containing compounds have been extensively explored as potent VEGFR-2 inhibitors.[10][11][12] The diverse structures that can be appended to the sulfonyl group allow for fine-tuning of the inhibitor's binding affinity and selectivity.
Caption: VEGFR-2 signaling and its inhibition.
NF-κB Signaling in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[13][14] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.[15][16] Certain sulfonamides, such as sulfasalazine, have been shown to inhibit NF-κB activation, contributing to their anti-inflammatory effects.[17] This provides another avenue for the application of novel sulfonamides in drug development.
Caption: NF-κB signaling pathway and potential inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Methanesulfonyl chloride Mesyl chloride [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cognizancejournal.com [cognizancejournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Sulindac activates NF-κB signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of NF-κB Signaling as a Therapeutic Target in Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-Methoxy-1-ethanesulfonyl Chloride and Its Precursors
For Immediate Release
This guide provides a detailed spectroscopic comparison of the reactive intermediate, 2-Methoxy-1-ethanesulfonyl Chloride, and its common precursors, 2-methoxyethanol and sulfuryl chloride. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The information presented herein is based on a compilation of experimental and predicted spectroscopic data, offering a valuable resource for the identification and characterization of these compounds.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic features of this compound and its precursors. This data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized product.
| Compound | Spectroscopic Technique | Key Data Points |
| This compound | ¹H NMR (Predicted) | δ (ppm): 3.40 (s, 3H, O-CH₃), 3.85 (t, 2H, -CH₂-O), 4.15 (t, 2H, -CH₂-SO₂Cl) |
| ¹³C NMR (Predicted) | δ (ppm): 59.0 (O-CH₃), 68.0 (-CH₂-O), 70.0 (-CH₂-SO₂Cl) | |
| IR (Expected) | Strong absorptions at ~1370-1350 cm⁻¹ (asymmetric SO₂) and ~1180-1160 cm⁻¹ (symmetric SO₂) | |
| Mass Spec (Expected) | Molecular Ion (M⁺) peak at m/z 158 (for ³⁵Cl) and 160 (for ³⁷Cl) in a ~3:1 ratio. | |
| 2-Methoxyethanol | ¹H NMR | δ (ppm): 3.39 (s, 3H, O-CH₃), 3.54 (t, 2H, -CH₂-O), 3.72 (t, 2H, -CH₂-OH), ~2.5 (br s, 1H, -OH) |
| ¹³C NMR | δ (ppm): 59.0 (O-CH₃), 61.7 (-CH₂-OH), 72.6 (-CH₂-O) | |
| IR | Broad O-H stretch (~3400 cm⁻¹), C-H stretch (~2930, 2880 cm⁻¹), C-O stretch (~1120 cm⁻¹) | |
| Mass Spec | Molecular Ion (M⁺) at m/z 76, base peak at m/z 45. | |
| Sulfuryl Chloride | IR | Strong absorptions at ~1414 cm⁻¹ (asymmetric SO₂) and ~1182 cm⁻¹ (symmetric SO₂) |
| Raman | Strong, polarized band at ~1182 cm⁻¹ (symmetric SO₂ stretch) | |
| Mass Spec | Molecular Ion (M⁺) peak at m/z 134 (for ³⁵Cl₂) with characteristic isotopic pattern. |
Synthesis Pathway
The synthesis of this compound typically involves the reaction of 2-methoxyethanol with sulfuryl chloride. This reaction is a standard method for the preparation of sulfonyl chlorides from alcohols.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty salt plates or ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile liquids, this can be done via direct injection or through a gas chromatography (GC) inlet.
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Spectroscopic Analysis and Comparison
2-Methoxyethanol
The ¹H NMR spectrum of 2-methoxyethanol shows three distinct signals corresponding to the methoxy protons, the methylene group adjacent to the ether oxygen, and the methylene group adjacent to the hydroxyl group, along with a broad signal for the hydroxyl proton. Its IR spectrum is dominated by a broad O-H stretching band and strong C-O stretching vibrations. The mass spectrum shows a molecular ion peak at m/z 76 and a characteristic base peak at m/z 45, corresponding to the [CH₂OCH₃]⁺ fragment.
Sulfuryl Chloride
The IR and Raman spectra of sulfuryl chloride are characterized by strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the SO₂ group. As a simple inorganic molecule, its ¹H and ¹³C NMR spectra are not applicable. Its mass spectrum displays a molecular ion peak at m/z 134 with a characteristic isotopic pattern due to the presence of two chlorine atoms.
This compound
The predicted ¹H NMR spectrum of this compound shows the characteristic singlet for the methoxy group and two triplets for the two methylene groups. The downfield shift of the methylene group adjacent to the sulfonyl chloride moiety is indicative of the strong electron-withdrawing nature of the -SO₂Cl group. The expected IR spectrum will show strong characteristic absorption bands for the sulfonyl chloride functional group, specifically the asymmetric and symmetric SO₂ stretches.[1] The mass spectrum is expected to show a molecular ion peak with the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom. The fragmentation pattern would likely involve the loss of Cl, SO₂, and cleavage of the C-C and C-O bonds.
By comparing the spectra of the starting materials and the final product, researchers can effectively monitor the conversion of the alcohol to the sulfonyl chloride, noting the disappearance of the broad O-H stretch in the IR spectrum and the significant downfield shift of the adjacent methylene protons in the ¹H NMR spectrum.
References
Assessing the Regioselectivity of 2-Methoxy-1-ethanesulfonyl Chloride Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the regioselectivity of 2-Methoxy-1-ethanesulfonyl Chloride in reactions with nucleophiles bearing multiple reactive sites. Due to a lack of specific quantitative data in publicly available literature for this compound, this document will establish a framework for such an assessment and draw comparisons with general principles of sulfonyl chloride reactivity.
Introduction to Regioselectivity in Sulfonylation Reactions
The regioselectivity of a reaction is crucial in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules where precise control over the substitution pattern is paramount. Sulfonylation, the reaction of a sulfonyl chloride with a nucleophile, is a common method for the formation of sulfonamides and sulfonate esters. When a nucleophile possesses more than one reactive site (e.g., primary vs. secondary amines, or amino vs. hydroxyl groups), the sulfonyl chloride may react at different positions, leading to a mixture of regioisomers. The distribution of these isomers is governed by a combination of electronic and steric factors of both the sulfonyl chloride and the nucleophile, as well as the reaction conditions.
This compound, an aliphatic sulfonyl chloride, is an interesting reagent due to the presence of an ether linkage. This feature can influence its reactivity and solubility. Understanding its regioselectivity is key to its effective application in synthesis.
Comparison with Alternative Sulfonyl Chlorides
| Sulfonyl Chloride | Structure | Key Characteristics Affecting Regioselectivity | Expected Regioselectivity Profile |
| This compound | CH₃OCH₂CH₂SO₂Cl | Aliphatic, flexible chain, potential for intramolecular hydrogen bonding to influence conformation. The methoxy group may have a modest electron-withdrawing inductive effect. | Likely to be primarily governed by the intrinsic nucleophilicity and steric accessibility of the reactive sites on the nucleophile. The flexible chain may allow it to adapt to sterically hindered environments better than more rigid structures. |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Small, sterically unhindered aliphatic sulfonyl chloride. | Generally shows high reactivity with a preference for the most nucleophilic and least sterically hindered site. Often used as a baseline for comparison. |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Aromatic, sterically more demanding than MsCl. The aromatic ring influences the electrophilicity of the sulfur atom. | Exhibits greater steric sensitivity than MsCl. Can sometimes provide higher regioselectivity in favor of less hindered nucleophilic sites. |
| 2-Nitrobenzenesulfonyl Chloride (o-NsCl) | O₂NC₆H₄SO₂Cl | Aromatic with a strong electron-withdrawing nitro group. Increased electrophilicity of the sulfur atom. | Highly reactive. The strong electron-withdrawing group can enhance reactivity towards less nucleophilic sites compared to other sulfonyl chlorides. |
Experimental Protocols for Assessing Regioselectivity
To quantitatively assess the regioselectivity of this compound, a series of standardized experiments should be conducted.
General Procedure for Reaction with a Di-functional Nucleophile:
-
Reactant Preparation: A solution of the unsymmetrical nucleophile (e.g., 4-aminophenol, 1-amino-2-propanol) is prepared in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: An appropriate base (e.g., triethylamine, pyridine) is added to the solution to act as an acid scavenger. The amount of base is typically stoichiometric to the sulfonyl chloride.
-
Addition of Sulfonyl Chloride: A solution of this compound in the same solvent is added dropwise to the cooled (typically 0 °C) solution of the nucleophile and base.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete consumption of the limiting reagent.
-
Work-up: Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Product Analysis and Quantification: The crude product mixture is analyzed by ¹H NMR spectroscopy and/or HPLC to determine the ratio of the regioisomers. The signals corresponding to the protons adjacent to the newly formed sulfonamide or sulfonate ester bonds are integrated to calculate the product distribution. For more precise quantification, the regioisomers can be separated by column chromatography and their individual yields determined.
Analytical Techniques for Determining Regioisomer Ratios:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of the products and quantifying the ratio of regioisomers by integrating characteristic peaks.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the different regioisomers in the product mixture, providing accurate data on the regioselectivity.
-
Mass Spectrometry (MS): Coupled with a separation technique like GC or LC, MS can help in identifying the molecular weights of the products, confirming the formation of the expected isomers.
Logical Workflow for Assessing Regioselectivity
The following diagram illustrates the logical workflow for a systematic assessment of the regioselectivity of this compound.
Caption: Workflow for assessing the regioselectivity of this compound.
Signaling Pathway of Factors Influencing Regioselectivity
The regioselectivity in sulfonylation reactions is a result of a complex interplay of various factors. The diagram below illustrates these influencing factors.
Caption: Factors influencing the regioselectivity of sulfonylation reactions.
Conclusion
While direct experimental data on the regioselectivity of this compound is currently limited, a systematic investigation following the outlined protocols would provide valuable insights for the scientific community. By comparing its performance against well-established sulfonylating agents, researchers can build a comprehensive understanding of its synthetic utility. The flexible aliphatic nature of this compound suggests that its regioselectivity will be strongly influenced by the intrinsic properties of the nucleophile, potentially offering a valuable tool for selective functionalization in complex molecule synthesis. Further research in this area is highly encouraged to fully elucidate the regioselective behavior of this reagent.
Safety Operating Guide
Proper Disposal of 2-Methoxy-1-ethanesulfonyl Chloride: A Comprehensive Guide
For Immediate Reference: 2-Methoxy-1-ethanesulfonyl chloride is a corrosive, toxic, and water-reactive substance. Proper disposal requires careful handling, use of appropriate personal protective equipment (PPE), and adherence to institutional and regulatory guidelines. This guide provides detailed procedures for the safe management and disposal of this compound in a laboratory setting.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its associated hazards. The compound causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin. Fatal if inhaled, this substance requires handling in a well-ventilated area, preferably within a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles and a face shield.[1]
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if there is a risk of inhalation.[2]
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the fume hood is operational to manage vapors.
-
Contain: Use an inert, non-combustible absorbent material like dry sand or earth to contain the spill. Do not use combustible materials such as sawdust.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.
Disposal Procedures
The disposal of this compound is divided into two main protocols: the disposal of bulk quantities and the neutralization of small, residual quantities (e.g., from cleaning glassware).
Bulk Quantity Disposal
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[3]
-
Waste Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated waste.[3]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and appropriate hazard symbols (e.g., corrosive, toxic).
-
Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.
-
Collection: Arrange for collection by your institution's EHS-approved hazardous waste disposal service.
Neutralization of Small Residual Quantities
For small residual amounts, such as those left in reaction flasks or on glassware, a neutralization procedure can be performed to render the chemical less hazardous before final disposal. This procedure should be conducted in a chemical fume hood with appropriate PPE.
Experimental Protocol: Neutralization of Residual this compound
-
Preparation: In a large beaker, prepare a saturated solution of sodium bicarbonate in water. Place the beaker in an ice bath on a stir plate and begin vigorous stirring. A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[3]
-
Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.
-
CAUTION: This reaction is exothermic and will produce gas (CO₂). The addition rate must be controlled to prevent excessive foaming and a rapid temperature increase.[3]
-
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[3]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution.[3]
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's EHS service.
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Statements | H314, H335 | [3] |
| Molecular Weight | 158.60 g/mol | [3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, alcohols | |
| Neutralizing Agent | Saturated Sodium Bicarbonate Solution | [3] |
| Molar Equivalents of Base | 5-10 | [3] |
| Reaction Time | 30-60 minutes | [3] |
| Final pH for Disposal | 7-9 | [3] |
Disposal Workflow Diagram
Caption: A workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Methoxy-1-ethanesulfonyl Chloride
Essential Safety and Handling Guide for 2-Methoxy-1-ethanesulfonyl Chloride
This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Information is based on safety data for structurally similar sulfonyl chlorides.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is expected to be corrosive and cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1] Appropriate personal protective equipment is essential to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE |
| General Laboratory Use | • Nitrile gloves• Safety glasses with side shields• Laboratory coat |
| Weighing and Transferring | • Chemical-resistant gloves (e.g., butyl rubber)• Chemical splash goggles• Laboratory coat• Face shield (if there is a risk of splashing)• Use of a chemical fume hood is highly recommended |
| Large-Scale Operations or Spills | • Chemical-resistant gloves• Chemical splash goggles and a face shield• Chemical-resistant apron or coveralls• Appropriate respiratory protection (e.g., an air-purifying respirator with organic vapor cartridges)[3] |
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling this compound in a laboratory setting.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Confirm the container is properly labeled.
-
Log the chemical into the laboratory's chemical inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]
-
Keep the container tightly closed when not in use.
-
Store separately from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and water.[2][4]
3. Handling and Use:
-
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.[2]
4. Spill Management:
-
In the event of a small spill, wear appropriate PPE.
-
Absorb the material with an inert absorbent such as vermiculite or sand.[6]
-
Place the absorbed material in a sealed, compatible container for disposal.[6]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Ensure the spill area is well-ventilated.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Collect liquid waste in a labeled, sealed, and appropriate solvent waste container.
-
Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.[2]
Visualizing Emergency Response: Chemical Spill Workflow
The following diagram illustrates the step-by-step procedure for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
